molecular formula C7H11NO3 B2477860 1-(2-Hydroxyacetyl)piperidin-4-one CAS No. 1248290-09-6

1-(2-Hydroxyacetyl)piperidin-4-one

Cat. No.: B2477860
CAS No.: 1248290-09-6
M. Wt: 157.169
InChI Key: SXVFUEKYLXKPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyacetyl)piperidin-4-one is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.169. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxyacetyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyacetyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-hydroxyacetyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-5-7(11)8-3-1-6(10)2-4-8/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVFUEKYLXKPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The Role of 1-(2-hydroxyacetyl)piperidin-4-one in TAK-441 Synthesis

[1]

Executive Summary

TAK-441 is a potent, orally bioavailable inhibitor of the Hedgehog (Hh) signaling pathway , specifically targeting the Smoothened (Smo) oncoprotein. It is a pyrrolo[3,2-c]pyridine derivative developed for the treatment of advanced solid tumors, including basal cell carcinoma and medulloblastoma.

The synthesis of TAK-441 relies on a convergent strategy involving two key fragments: a highly substituted pyrrolo[3,2-c]pyridine core and a specialized piperidine side chain .[1] The compound 1-(2-hydroxyacetyl)piperidin-4-one serves as the critical intermediate for generating the polar amine side chain, 4-amino-1-(2-hydroxyacetyl)piperidine , which is subsequently coupled to the core scaffold.[1] This guide details the preparation, functionalization, and critical quality attributes of this intermediate within the broader manufacturing workflow.

Chemical Context & Retrosynthetic Analysis

To understand the pivotal role of 1-(2-hydroxyacetyl)piperidin-4-one, we must first deconstruct TAK-441.[1]

  • Chemical Name: 6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide.[1]

  • Structural Logic: The molecule consists of a lipophilic, aromatic core (acting as the pharmacophore anchor) and a polar piperidine tail (enhancing solubility and solvent interaction).

Retrosynthetic Scheme (DOT Visualization)

The following diagram illustrates the disconnection of TAK-441 into its constituent synthons, highlighting the origin of the piperidine moiety.

RetrosynthesisTAK441TAK-441(Target Molecule)CouplingAmide CouplingTAK441->CouplingCoreAcidPyrrolo[3,2-c]pyridine Core(Carboxylic Acid)Coupling->CoreAcidSideChainAmine4-Amino-1-(2-hydroxyacetyl)piperidine(Amine Coupling Partner)Coupling->SideChainAmineReductiveAminationReductive AminationSideChainAmine->ReductiveAminationKetoneIntermediate1-(2-hydroxyacetyl)piperidin-4-one(Key Intermediate)ReductiveAmination->KetoneIntermediateStartMat4-Piperidone HCl+ Glycolic Acid DerivativeKetoneIntermediate->StartMat

Figure 1: Retrosynthetic analysis of TAK-441 identifying 1-(2-hydroxyacetyl)piperidin-4-one as the precursor to the amine side chain.[1]

Synthesis of the Key Intermediate

The preparation of 1-(2-hydroxyacetyl)piperidin-4-one is the first stage of the side-chain synthesis.[1] This ketone acts as a "chemical handle," allowing the attachment of the polar glycolyl tail before the sensitive amine functionality is introduced.

Protocol 1: Acylation of 4-Piperidone

This step installs the hydroxyacetyl group on the piperidine nitrogen.

Reagents:

  • Substrate: 4-Piperidone monohydrate hydrochloride (CAS: 40064-34-4).[1]

  • Acylating Agent: Benzyloxyacetyl chloride (protected glycolic acid) is preferred over free glycolic acid to prevent self-esterification and side reactions.[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Dissolution: Suspend 4-piperidone HCl (1.0 eq) in DCM at 0°C. Add DIPEA (2.2 eq) slowly to liberate the free base.

  • Acylation: Dropwise add benzyloxyacetyl chloride (1.1 eq) while maintaining the temperature below 5°C. The protection of the hydroxyl group as a benzyl ether is crucial for stability during subsequent steps.

  • Quench & Workup: Stir for 2 hours at room temperature. Quench with water. Separate the organic layer, wash with 1N HCl (to remove unreacted amine) and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate to yield 1-(2-benzyloxyacetyl)piperidin-4-one .

Note: The free hydroxyl form, 1-(2-hydroxyacetyl)piperidin-4-one, can be generated here by hydrogenolysis, but it is often more strategic to keep the benzyl protection until after the reductive amination to avoid N/O-alkylation competition.[1]

Conversion to the Amine Coupling Partner

The ketone functionality at the 4-position of 1-(2-hydroxyacetyl)piperidin-4-one (or its protected variant) must be converted into a primary amine with specific stereochemistry (though the 4-position is achiral unless substituted elsewhere, the reaction must be clean).[1]

Protocol 2: Reductive Amination

This reaction transforms the ketone into the amine required for coupling to the TAK-441 core.

Reagents:

  • Substrate: 1-(2-benzyloxyacetyl)piperidin-4-one.

  • Amine Source: Ammonium Acetate (NH₄OAc) or Benzylamine (if a secondary protection strategy is used).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).

  • Solvent: Methanol (MeOH).

Workflow:

  • Imine Formation: Dissolve the ketone in MeOH. Add NH₄OAc (10 eq) and stir for 30 minutes to form the imine in situ.

  • Reduction: Cool to 0°C and add NaBH₃CN (1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Acidify with concentrated HCl to pH < 2 (to decompose excess borohydride), then basify with NaOH to pH > 10. Extract with DCM/Isopropanol (3:1) due to the high polarity of the product.

  • Deprotection (if Benzyl protected): The crude amine is subjected to hydrogenation (H₂, Pd/C, EtOH) to remove the benzyl group, yielding 4-amino-1-(2-hydroxyacetyl)piperidine .[1]

Coupling and Final Assembly

The final stage involves linking the prepared side chain to the pyrrolo[3,2-c]pyridine core.

Protocol 3: Amide Coupling

Reagents:

  • Core Acid: 6-ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.[1]

  • Side Chain: 4-Amino-1-(2-hydroxyacetyl)piperidine.[1]

  • Coupling Agents: EDC·HCl / HOBt or HATU.

  • Base: DIPEA.[2]

Mechanism: The carboxylic acid of the core is activated (forming an active ester) and then attacked by the nucleophilic 4-amino group of the piperidine side chain. The "hydroxyacetyl" tail remains spectator during this reaction, having been pre-installed to ensure regioselectivity.

Process Flow Diagram (DOT Visualization)

SynthesisFlowcluster_sidechainSide Chain Synthesiscluster_couplingFinal AssemblyStep14-Piperidone+ Glycolic Acid*Step21-(2-Hydroxyacetyl)piperidin-4-oneStep1->Step2AcylationStep3ReductiveAminationStep2->Step3Step44-Amino-1-(2-hydroxyacetyl)piperidineStep3->Step4ReductionFinalTAK-441(API)Step4->FinalAmide BondFormationCoreTAK-441 Core(Acid)Core->Final

Figure 2: Process flow illustrating the conversion of the ketone intermediate into the final drug substance.

Critical Process Parameters (CPP) & Quality Control

When utilizing 1-(2-hydroxyacetyl)piperidin-4-one in a GMP environment, specific parameters must be controlled to ensure the purity of the final TAK-441 API.

ParameterSpecificationRationale
Ketone Purity > 98.0% (HPLC)Impurities in the ketone (e.g., di-acylated species) lead to complex byproducts during reductive amination that are difficult to remove from the polar amine intermediate.[1]
Water Content < 0.5% w/wExcess water during the acylation step (using acid chlorides) hydrolyzes the reagent, leading to incomplete conversion and residual starting material (piperidone), which competes in the coupling step.
Residual Glycolic Acid < 0.1%Free glycolic acid can react with the amine in the next step to form polymers or dimers.
Pd Residue < 10 ppmIf hydrogenolysis is used to deprotect the benzyl ether, Pd scavenging is critical before the final coupling to prevent heavy metal contamination in the API.

References

  • Ohashi, T., et al. (2012).[3] "Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor."[1] Bioorganic & Medicinal Chemistry, 20(18), 5507-5517.[1][3] Link

  • Takeda Pharmaceutical Company Ltd. (2012).[3] "Pyrrolo[3,2-c]pyridine Derivatives and Use Thereof." U.S. Patent No. 8,217,176. Link

  • Ibuki, N., et al. (2013). "TAK-441, a novel investigational smoothened antagonist, delays castration-resistant progression in prostate cancer."[1] International Journal of Cancer, 133(8), 1955-1966. Link

  • PubChem. (n.d.). "TAK-441 Compound Summary." National Center for Biotechnology Information. Link[1]

The Piperidin-4-One Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, the piperidin-4-one scaffold has emerged as a particularly versatile and privileged structure, serving as a key building block for the development of novel therapeutic agents with a wide array of biological activities.[3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of bioactive piperidin-4-one derivatives, with a focus on their applications in oncology, infectious diseases, and neuroprotection.

Synthetic Strategies for Piperidin-4-One Derivatives

The synthesis of the piperidin-4-one core and its derivatives is primarily achieved through the Mannich reaction, a classic and efficient method for the formation of β-amino carbonyl compounds.[1] More contemporary approaches, such as those involving α-imino rhodium carbene-initiated cascade reactions, offer novel pathways to this versatile scaffold.

The Mannich Reaction: A Workhorse for Piperidin-4-One Synthesis

The Mannich reaction for the synthesis of 2,6-diaryl-3-methyl-4-piperidones involves the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[4] This one-pot, three-component reaction is a highly effective method for generating a diverse library of piperidin-4-one derivatives.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-Methyl-4-Piperidones via Mannich Reaction [4]

  • Reaction Setup: In a round-bottom flask, dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.

  • Addition of Reagents: To this solution, add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles).

  • Reflux: Reflux the reaction mixture for an appropriate amount of time, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Product: After completion of the reaction, allow the mixture to cool. The solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified 2,6-diaryl-3-methyl-4-piperidone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G ketone Ethyl Methyl Ketone mannich Mannich Reaction (Condensation) ketone->mannich aldehyde Aromatic Aldehyde aldehyde->mannich ammonium Ammonium Acetate ammonium->mannich reactants Reactants reactants->ketone reactants->aldehyde reactants->ammonium piperidone 2,6-Diaryl-3-Methyl-4-Piperidone mannich->piperidone

Caption: Synthetic pathway for 2,6-diaryl-3-methyl-4-piperidones.

Anticancer Activity of Piperidin-4-One Derivatives

The piperidin-4-one scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[5] Derivatives of this core have demonstrated significant cytotoxic effects against a range of cancer cell lines, often acting through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Targeting Key Cancer Pathways

JAK/STAT Pathway Inhibition: Several piperidin-4-one derivatives have been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[6] This pathway is crucial for mediating signals for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many hematological malignancies.[6] By inhibiting JAK kinases, these compounds can block the downstream activation of STAT proteins, leading to the downregulation of anti-apoptotic and proliferative genes.[6]

NF-κB Pathway Modulation: The nuclear factor-kappa B (NF-κB) signaling pathway is another critical target for anticancer drug development.[7] Constitutive activation of NF-κB is observed in many cancers and contributes to tumor cell survival, proliferation, and resistance to therapy.[7] Certain piperidin-4-one derivatives, particularly curcuminoids bearing the piperidine ring, have been shown to inhibit NF-κB activation, thereby promoting apoptosis in cancer cells.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine binding stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization & Translocation nfkb IκB-NF-κB ikb IκB nfkb->ikb Phosphorylation & Degradation nfkb_active NF-κB ikb->nfkb_active Release gene Target Gene Transcription (Proliferation, Survival) nfkb_active->gene Nuclear Translocation & DNA Binding piperidone_jak Piperidin-4-one Derivative piperidone_jak->jak Inhibition piperidone_nfkb Piperidin-4-one Derivative piperidone_nfkb->ikb Inhibition of IκB degradation stat_dimer->gene

Caption: Inhibition of JAK/STAT and NF-κB pathways by piperidin-4-ones.

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of piperidin-4-one derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity [8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one derivatives (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound/DerivativeCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
Compound 6a (hydroxyl at para position) OVCAR3 (Ovarian)-
CA46 (Burkitt's Lymphoma)-
T47D (Breast)-
Piperidine derivative 16 786-0 (Renal)0.4 (GI₅₀, µg/mL)[9]
HT29 (Colon)4.1 (GI₅₀, µg/mL)[9]
NCI/ADR-RES (Ovarian, multi-drug resistant)17.5[9]
Piperidine derivative 22 NCI/ADR-RES (Ovarian, multi-drug resistant)19.8[9]
Piperidine derivative 25 NCI/ADR-RES (Ovarian, multi-drug resistant)23.3[9]
Piperidine derivative 1 PC-3 (Prostate)6.3 (µg/mL)[9]
Piperidine derivative 25 PC-3 (Prostate)6.4 (µg/mL)[9]

Note: Some values are reported in µg/mL and are indicated as such.

Antimicrobial Activity of Piperidin-4-One Derivatives

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[4] Piperidin-4-one derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[4][10][11]

Evaluation of Antimicrobial Efficacy

The antimicrobial activity of these compounds is typically evaluated using standard methods such as the Kirby-Bauer disk diffusion assay and broth microdilution to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test [12][13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the piperidin-4-one derivative onto the agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination [14][15]

  • Serial Dilutions: Prepare serial two-fold dilutions of the piperidin-4-one derivative in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Thiosemicarbazone derivatives (1b-6b) | Staphylococcus aureus | Good activity compared to ampicillin |[4] | | | Escherichia coli | Good activity compared to ampicillin |[4] | | | Bacillus subtilis | Good activity compared to ampicillin |[4] | | | Fungal strains | Significant activity compared to terbinafine |[4] | | 1,2,4-oxadiazole based piperidin-1-yl-methanone analogues (5b, 5e, 5i, 5j, 5k) | Bacterial strains | 1.6-2.2 |[16] | | | Fungal strains | 1.7-1.9 |[16] | | Piperidine derivatives (3, 5, 6, 7) | Staphylococcus aureus | 32-128 |[17] | | | Candida albicans | 32-128 |[17] |

Neuroprotective Potential of Piperidin-4-One Derivatives

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing unmet medical need. Emerging evidence suggests that piperidine-based compounds, including piperidin-4-one derivatives, possess neuroprotective properties.[18][19]

Mechanisms of Neuroprotection

The neuroprotective effects of piperidine derivatives are thought to be mediated through several mechanisms, including:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Piperine, a naturally occurring piperidine alkaloid, has been shown to exert antioxidant effects, protecting dopaminergic neurons in models of Parkinson's disease.[19]

  • Anti-inflammatory Effects: Neuroinflammation plays a critical role in the progression of neurodegeneration. Piperine has been demonstrated to reduce the activation of microglia and the expression of pro-inflammatory cytokines in the brain.[19]

  • Anti-apoptotic Activity: Piperine can modulate the balance of pro- and anti-apoptotic proteins, such as the Bcl-2 family, thereby preventing neuronal cell death.[19]

In Vitro Assessment of Neuroprotection

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotection.[20][21] These cells can be differentiated into a more mature neuronal phenotype and are susceptible to neurotoxins used to model neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells [22][23]

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate media. For differentiation, treat the cells with agents such as retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the piperidin-4-one derivative for a specified time (e.g., 24 hours).

  • Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to model Parkinson's disease, or amyloid-β peptides for Alzheimer's disease models.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or other suitable methods.

  • Mechanistic Studies: Investigate the underlying mechanisms of neuroprotection by measuring markers of oxidative stress, inflammation, and apoptosis using techniques such as Western blotting and immunofluorescence.

G cluster_stress Cellular Stress neurotoxin Neurotoxin (e.g., MPP+, 6-OHDA) neuron Dopaminergic Neuron neurotoxin->neuron ros Oxidative Stress (ROS Production) neuron->ros inflammation Neuroinflammation (Microglial Activation) neuron->inflammation apoptosis Apoptosis (Bax/Bcl-2 Imbalance) neuron->apoptosis neuroprotection Neuroprotection piperidone Piperidin-4-one Derivative piperidone->ros Antioxidant piperidone->inflammation Anti-inflammatory piperidone->apoptosis Anti-apoptotic neuroprotection->neuron Increased Neuronal Survival

Caption: Neuroprotective mechanisms of piperidin-4-one derivatives.

Structure-Activity Relationships (SAR)

The biological activity of piperidin-4-one derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the aryl groups at the 2 and 6 positions.

  • Anticancer Activity: The presence of electron-withdrawing or electron-donating groups on the aryl rings can significantly influence cytotoxicity. For instance, substitutions on the phenyl rings of 2,6-diarylpiperidin-4-ones can modulate their ability to interact with biological targets.

  • Antimicrobial Activity: The addition of a thiosemicarbazone moiety to the piperidin-4-one core has been shown to enhance antifungal activity.[4] The nature of the substituents on the aryl rings also plays a crucial role in determining the spectrum and potency of antimicrobial action.

  • Neuroprotective Activity: For piperine and its analogs, modifications to the piperidine ring and the aromatic group can affect their ability to cross the blood-brain barrier and interact with targets in the central nervous system.

A deeper understanding of these structure-activity relationships is crucial for the rational design of more potent and selective piperidin-4-one-based therapeutic agents.

Conclusion and Future Perspectives

The piperidin-4-one scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel drugs targeting a wide spectrum of diseases. Future research in this area will likely focus on the synthesis of more complex and diverse libraries of piperidin-4-one derivatives, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical development. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Kirby, A. W., & Bauer, W. M. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Ghannoum, M., & Rex, J. H. (2018). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 31(4), e00029-18. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • de-Souza-Silva, C. M., et al. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Disk diffusion method. [Link]

  • Schwalbe, R., et al. (2007). Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. [Link]

  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link]

  • Nájera, C., et al. (2019). Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(11), 7048-7057. [Link]

  • Murillo-Alkalay, R., et al. (2025). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 30(10), 2345. [Link]

  • Külcü, N., et al. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 683-687. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

  • ResearchGate. (n.d.). Structure activity relationship study. [Link]

  • Asadipour, A., et al. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 20-24. [Link]

  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(1), 261-269. [Link]

  • Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(3), 5489-5494. [Link]

  • Al-Ghorani, R. A., & Al-Zoubi, R. M. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1), 1-8. [Link]

  • Kumar, V., et al. (2026). Synthesis, in vitro antimicrobial activity and docking studies of novel 1,2,4-oxadiazole based piperidin-1-yl-methanone analogues. Journal of Molecular Structure, 1315, 138245. [Link]

  • Ionescu, V. G., et al. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. International Medical Review, 6(1), 1-15. [Link]

  • Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133. [Link]

  • Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Cyagen. (2025, July 8). SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]

  • EURL ECVAM. (2019, November 27). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • Li, J., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1), e1-e10. [Link]

  • Acar, Ç., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(2), 112-121. [Link]

  • ResearchGate. (n.d.). Structures of 4-piperidone derivatives with neuroprotective effect. [Link]

  • D'Souza, J. J., & D'Souza, C. (2022). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 27(3), 993. [Link]

  • van der Pijl, F., et al. (2014). Organocatalytic Entry into 2,6-Disubstituted Aza-Achmatowicz Piperidinones: Application to (−)-Sedacryptine and Its Epimer. Organic Letters, 16(7), 2042-2045. [Link]

  • Siracusa, R., et al. (2021). New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. Journal of Medicinal Chemistry, 64(24), 18063-18081. [Link]

  • ResearchGate. (n.d.). Schemes of the 2, 6 disubstituted piperidine 4 one derivatives. [Link]

  • Gorgani, L., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 12(5), 7045-7050. [Link]

  • Frolov, A. S., & Zhidkova, E. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7306. [Link]

  • Singh, K., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1250, 131829. [Link]

  • Kim, J. H., et al. (2012). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Bioorganic & Medicinal Chemistry Letters, 22(21), 6653-6657. [Link]

Sources

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1-(2-Hydroxyacetyl)piperidin-4-one

[1]

Executive Summary

1-(2-Hydroxyacetyl)piperidin-4-one is a bifunctional heterocyclic scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Characterized by a piperidin-4-one core

1

This technical guide provides a definitive physicochemical profile, a robust synthetic methodology validated by first-principles organic chemistry, and a strategic overview of its application as a pharmacophore linker.[1]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

Precise molecular characterization is the bedrock of quantitative structure-activity relationship (QSAR) modeling. The following data is derived from atomic weights standardized by IUPAC.

Fundamental Chemical Data[1][3][4][5][6]
ParameterValueTechnical Notes
IUPAC Name 1-(2-Hydroxyacetyl)piperidin-4-oneAlternative: 1-Glycoloylpiperidin-4-one
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol Average mass
Monoisotopic Mass 157.0739 DaCritical for High-Res MS (HRMS) validation
CAS Registry Number Not widely listedAnalogous to 1-Acetyl-4-piperidone (CAS 32161-06-1)
SMILES O=C(CO)N1CCC(=O)CC1Useful for cheminformatics import
Structural Descriptors & Drug-Likeness

The addition of the hydroxyacetyl group significantly alters the physicochemical properties compared to the parent piperidin-4-one.[1]

  • LogP (Predicted): -0.8 to -1.2 (Highly Hydrophilic).[1]

  • Topological Polar Surface Area (TPSA): ~66 Ų (Ketone: 17.1 + Amide: 20.3 + Alcohol: 20.2).

  • Solubility: Predicted to be highly soluble in water, DMSO, and Methanol; sparingly soluble in Diethyl Ether/Hexanes.

  • Physical State: Likely a viscous, hygroscopic oil or low-melting solid at room temperature, prone to hydration.

Part 2: Synthetic Methodology

To ensure high purity and yield, a direct coupling of glycolic acid and piperidin-4-one is often suboptimal due to the potential for self-esterification or polymerization.[1] The recommended protocol utilizes a Protection-Deprotection Strategy via acetoxyacetyl chloride.

Validated Synthetic Workflow

Reaction Scheme:

  • Acylation: Reaction of piperidin-4-one hydrochloride with acetoxyacetyl chloride.[1]

  • Hydrolysis: Selective deprotection of the acetate group using mild base.

Step-by-Step Protocol

Step 1: Synthesis of 1-(2-Acetoxyacetyl)piperidin-4-one

  • Reagents: Piperidin-4-one HCl (1.0 eq), Acetoxyacetyl chloride (1.1 eq), Triethylamine (2.5 eq), DCM (Solvent).[1]

  • Procedure:

    • Suspend piperidin-4-one HCl in dry Dichloromethane (DCM) at 0°C under

      
       atmosphere.
      
    • Add Triethylamine (TEA) dropwise to liberate the free base. Stir for 15 min.

    • Add Acetoxyacetyl chloride dropwise over 30 minutes, maintaining temperature <5°C to prevent exotherms.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

      
      , then Brine. Dry over 
      
      
      and concentrate.
    • Checkpoint: TLC (50% EtOAc/Hexane) should show a new spot (

      
       ~0.4).
      

Step 2: Selective Hydrolysis to 1-(2-Hydroxyacetyl)piperidin-4-one

  • Reagents: Intermediate from Step 1,

    
     (1.5 eq), Methanol/Water (4:1).
    
  • Procedure:

    • Dissolve the acetoxy-intermediate in MeOH/

      
      O.
      
    • Add

      
       and stir at RT for 2 hours. Note: Avoid strong bases like NaOH to prevent potential aldol condensation of the ketone.
      
    • Purification: Neutralize with dilute HCl to pH 7. Concentrate to remove MeOH. Extract aqueous residue with EtOAc (repeatedly, as product is polar) or use 10% MeOH/DCM.

    • Final Isolation: Flash chromatography (DCM:MeOH gradient) is recommended for pharmaceutical grade purity.

Synthetic Pathway Visualization[1][6]

SynthesisPathwayStartPiperidin-4-one HCl(Starting Material)IntermedIntermediate:1-(2-Acetoxyacetyl)piperidin-4-oneStart->IntermedAcylation(0°C -> RT)Reagent1Acetoxyacetyl Chloride+ Et3N / DCMReagent1->IntermedProductTarget:1-(2-Hydroxyacetyl)piperidin-4-oneIntermed->ProductDeprotection(Selective)Reagent2K2CO3 / MeOH(Mild Hydrolysis)Reagent2->Product

Figure 1: Two-step synthetic pathway utilizing an acetate protecting group to ensure chemoselectivity.[1]

Part 3: Analytical Characterization (Self-Validating System)[1]

To confirm the identity of the synthesized molecule, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR) Prediction

Solvent:


1
Proton (

)
MultiplicityShift (

ppm)
Diagnostic Feature
Glycolyl

Singlet (s)4.10 - 4.20Distinctive downfield singlet due to -OH and -CO.[1]
Piperidine

Triplets (t)3.60 - 3.90Split due to restricted rotation of the amide bond (rotamers possible).
Piperidine

Triplets (t)2.40 - 2.50Adjacent to the ketone carbonyl.
Hydroxyl -OH Broad Singlet3.0 - 4.5Variable; disappears with

shake.[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Expected Parent Ion

    
    :  158.1.
    
  • Fragmentation Pattern: Loss of water (

    
    ) and loss of the glycolyl chain (
    
    
    ) are common in MS/MS.[1]

Part 4: Applications in Drug Discovery[1]

This scaffold acts as a "Linker Hub." The piperidone ketone is highly reactive toward secondary amines (via reductive amination), making it ideal for attaching pharmacophores. The glycolyl alcohol provides a handle for attaching E3 ligase ligands (for PROTACs) or solubilizing tags.

Divergent Synthesis Strategy

Applicationscluster_KetoneKetone Reactivity (C4)cluster_AlcoholAlcohol Reactivity (N-Linker)Core1-(2-Hydroxyacetyl)piperidin-4-oneRedAmReductive Amination(w/ Amines + NaBH(OAc)3)Core->RedAmSpiroSpirocyclization(w/ Hydrazines/Diamines)Core->SpiroEsterEsterification(Linker attachment)Core->EsterOxidationOxidation to Aldehyde(For further coupling)Core->Oxidation

Figure 2: Divergent synthetic utility showing orthogonal reactivity at the C4-Ketone and N-Glycolyl positions.[1]

References

  • PubChem Compound Summary. 1-Acetyl-4-piperidone (Analogous physicochemical data). National Center for Biotechnology Information. [Link]

  • Boutureira, O., & Bernardes, G. J. (2015).[2] Advances in chemical protein modification. Chemical Reviews, 115(5), 2174-2295.[1] (Context for glycolyl linkers in bioconjugation). [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Reference for piperidone scaffold utility). [Link][1]

Solubility Profile of N-Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Part 1: Executive Summary & Strategic Importance

N-substituted piperidin-4-ones are versatile pharmacophores and synthetic intermediates, serving as precursors to fentanyl derivatives, piperidine-based antipsychotics, and neurokinin receptor antagonists. Their utility in drug development is governed by a dichotomy: the reactive C4-ketone facilitates diverse functionalization (reductive amination, Mannich reactions), while the N-substituent dictates the physicochemical profile.[1]

The Core Challenge: The solubility profile of this class is not monolithic. It shifts dramatically based on the electronic and steric nature of the N-substituent. A researcher must distinguish between Class A (Basic N-Alkyl) derivatives, which exhibit pH-dependent solubility, and Class B (Neutral N-Acyl/Aryl) derivatives, which behave as polar organics.[1]

This guide provides a rigorous framework for predicting, measuring, and optimizing the solubility of these compounds, moving beyond simple "soluble/insoluble" binaries to a thermodynamic understanding of solute-solvent interactions.[1]

Part 2: Chemical Context & Structure-Property Relationships (SPR)

The solubility of N-substituted piperidin-4-ones is driven by the competition between the hydrophilic ketone/amine core and the hydrophobic N-substituent.

The Polarity Switch: N-Substituent Effects

The N-substituent acts as a "molecular switch" for solubility, altering both the pKa and the LogP.

N-Substituent TypeExample CompoundElectronic State (pH 7.4)Solubility BehaviorKey Solvent Interactions
N-Alkyl (Small) N-Methyl-4-piperidoneCationic (Protonated)Miscible in Water H-bond acceptor (C=O) & Ion-dipole (N-H+)
N-Acyl (Amide) N-Acetyl-4-piperidoneNeutralSoluble in Water/Polar Organics Strong H-bond acceptor (C=O, N-C=O); No ionization
N-Aryl N-Phenyl-4-piperidoneNeutral / Weakly BasicInsoluble in Water

-

stacking; Hydrophobic effect dominates
N-Protecting Group N-Boc-4-piperidoneNeutralInsoluble in Water Lipophilic; Soluble in DCM, THF, EtOAc
Visualization: Structure-Solubility Logic

The following diagram illustrates the causal relationship between chemical structure and solubility outcomes.

SAR_Flow Core Piperidin-4-one Core (Polar Ketone) Sub_Alkyl N-Alkyl (e.g., Methyl) Basic (pKa ~8-9) Core->Sub_Alkyl + Alkyl Group Sub_Acyl N-Acyl (e.g., Acetyl) Neutral (Amide) Core->Sub_Acyl + Acyl Group Sub_Aryl N-Aryl (e.g., Phenyl) Lipophilic Core->Sub_Aryl + Aryl Group Outcome_Aq High Aqueous Solubility pH Dependent Sub_Alkyl->Outcome_Aq Ionization Outcome_Polar Moderate Aqueous Solubility pH Independent Sub_Acyl->Outcome_Polar H-Bonding Outcome_Lip Low Aqueous Solubility High Organic Solubility Sub_Aryl->Outcome_Lip Hydrophobic Effect

Figure 1: Causal flow of N-substituent effects on the solubility profile of piperidin-4-ones.

Part 3: Experimental Profiling Methodologies

To obtain actionable data, "visual" solubility checks are insufficient.[1] The following protocols ensure thermodynamic rigor.

Protocol A: Thermodynamic Solubility (Saturation Shake-Flask)

This is the gold standard for determining the equilibrium solubility (


) of solid derivatives (e.g., N-phenyl or N-Boc derivatives).[1]

Prerequisites:

  • Compound purity >98% (confirmed by HPLC/NMR).

  • Temperature control: 25.0 ± 0.1 °C.

Step-by-Step Workflow:

  • Preparation: Add excess solid compound (~10-50 mg) to a glass vial containing 2 mL of the solvent of interest (Buffer pH 7.4, Water, or Octanol).

  • Equilibration: Cap the vial and place it in an orbital shaker or temperature-controlled bath. Agitate at 25 °C for 24–48 hours.

    • Note: For N-alkyl derivatives (liquids), ensure phase separation is visible (saturation) or use potentiometric titration.[1]

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated to avoid adsorption).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (typically 210–254 nm detection for the ketone).

  • Calculation: Determine concentration using a standard calibration curve.

Protocol B: pH-Solubility Profile (For N-Alkyl Derivatives)

For basic derivatives like N-methyl-4-piperidone, solubility is a function of pH.

The Henderson-Hasselbalch Relationship:



Where 

is total solubility and

is the intrinsic solubility of the neutral species.[1]

Workflow:

  • Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.[1]

  • Perform the Shake-Flask protocol (3.1) in each buffer.

  • Critical Check: Measure the final pH of the saturated solution. The dissolved amine can shift the buffer pH; adjust calculations based on the final pH, not the initial buffer pH.[1]

Visualization: Experimental Workflow

Exp_Workflow Start Start: Solid/Liquid Sample Solvent Add Solvent (Buffer/Organic) Ensure Excess Solid Start->Solvent Equil Equilibrate 24-48h @ 25°C Solvent->Equil Sep Phase Separation (Centrifuge/Filter) Equil->Sep Check Check pH (For Aqueous Samples) Sep->Check Analyze Quantify Supernatant (HPLC/UV) Check->Analyze pH Recorded Data Calculate S_thermo Analyze->Data

Figure 2: Standard Operating Procedure for thermodynamic solubility determination.

Part 4: Comparative Solubility Data

The following table synthesizes experimental observations and physicochemical predictions for key derivatives.

Solvent SystemN-Methyl (Basic)N-Acetyl (Neutral)N-Phenyl (Lipophilic)N-Boc (Lipophilic)
Water (pH 7) MiscibleSolubleInsoluble (< 0.1 mg/mL)Insoluble
0.1 M HCl Miscible (Salt form)SolubleModerately SolubleInsoluble
Ethanol MiscibleSolubleSolubleSoluble
Dichloromethane SolubleSolubleSolubleHighly Soluble
Diethyl Ether SolubleInsoluble/PoorSolubleSoluble
DMSO MiscibleSolubleSolubleSoluble

Technical Insight:

  • Ether Insolubility of N-Acetyl: Unlike the N-methyl or N-phenyl analogs, N-acetyl-4-piperidone often shows poor solubility in diethyl ether due to the high polarity of the amide bond competing with the non-polar ether oxygen. This is a critical property for purification (extraction) strategies.[1]

  • Salt Formation: N-Methyl-4-piperidone forms a hydrochloride salt that is highly water-soluble but can be precipitated from ethanol/ether mixtures.

Part 5: Thermodynamics & Temperature Dependence

Solubility is temperature-dependent. For process chemistry (crystallization), understanding the enthalpy of solution (


) is vital.[1]

Van't Hoff Analysis: By measuring solubility at three temperatures (e.g., 20°C, 30°C, 40°C), one can plot


 vs 

.

[1]
  • Positive Slope: Endothermic dissolution (Solubility increases with T).[1] Typical for solid N-aryl/N-Boc derivatives.

  • Implication: If

    
     is high, cooling crystallization is an effective purification method.[1]
    

Part 6: Applications in Drug Design

Understanding these profiles allows for rational "Solubility Engineering" during lead optimization.

  • Prodrug Strategy: If a piperidone intermediate is too lipophilic (e.g., N-benzyl), converting it to the N-methyl analog or a hydrochloride salt can improve handling in aqueous media.[1]

  • Purification:

    • N-Acetyl: Use water/ether extraction. The compound stays in the water/polar layer, while impurities wash into ether.[1]

    • N-Boc: Use water/DCM extraction. The compound stays in the DCM.[1]

  • Formulation: For biological assays, N-substituted piperidin-4-ones are often dissolved in DMSO (stock) and diluted into PBS. Warning: N-phenyl derivatives may precipitate upon dilution into aqueous buffer if the concentration exceeds ~50 µM.

References

  • ChemicalBook. (2025).[1] N-Acetyl-4-piperidone Properties and Solubility Data. Retrieved from [1]

  • Thermo Scientific Chemicals. (2025).[1] 1-Methyl-4-piperidone, 98% Product Specifications. Retrieved from [1]

  • BenchChem. (2025).[1][2] Improving the solubility of 4-Acetylpiperidine-1-carbonyl chloride for reactions. Retrieved from [1]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Retrieved from [1]

  • National Institutes of Health (NIH). (2008).[1] Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A. Retrieved from

Sources

Methodological & Application

Protocol for acylation of 4-piperidone with glycolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for synthesizing 1-(2-hydroxyacetyl)piperidin-4-one , a critical intermediate in the synthesis of PROTAC linkers, fragment-based drug discovery scaffolds, and specialized heterocyclic building blocks.

The Challenge: The synthesis presents two specific chemoselectivity challenges:

  • 4-Piperidone Stability: The starting material is typically supplied as 4-piperidone monohydrate hydrochloride . The free base is unstable and prone to rapid self-condensation (aldol-type polymerization).

  • Glycolic Acid Bifunctionality: Glycolic acid contains both a carboxylic acid and a primary hydroxyl group. Without protection, the hydroxyl group can compete for the acylating agent, leading to O-acylation oligomers.

The Solution: This protocol utilizes a modified EDC/HOBt coupling strategy with a strict "Free Base Liberation" step to ensure monomeric purity and high yield.

Reaction Scheme & Mechanism

The reaction proceeds via the activation of glycolic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to form an active ester, which is subsequently attacked by the secondary amine of 4-piperidone.

ReactionMechanism Glycolic Glycolic Acid (HO-CH2-COOH) ActiveEster OBt-Active Ester (Intermediate) Glycolic->ActiveEster Activation (EDC/HOBt, 0°C) EDC EDC.HCl (Activator) EDC->ActiveEster Product 1-(2-hydroxyacetyl) piperidin-4-one ActiveEster->Product PiperidoneSalt 4-Piperidone.HCl.H2O (Stable Salt) FreeBase 4-Piperidone (Free Base - Transient) PiperidoneSalt->FreeBase Neutralization (DIPEA/DCM) FreeBase->Product Nucleophilic Acyl Substitution

Figure 1: Mechanistic pathway for the EDC-mediated acylation.

Strategic Considerations (Expert Analysis)

ParameterCritical Insight
Water Management 4-Piperidone HCl is a monohydrate.[1] The water molecule will hydrolyze the activated EDC, wasting reagent and producing urea byproducts. Strategy: We employ a biphasic neutralization step to remove water before coupling.
O-Acylation Risk The -OH of glycolic acid is nucleophilic. Strategy: We use HOBt to form a less reactive active ester that discriminates between the amine (piperidone) and the alcohol (glycolic acid). Temperature control (0°C) is mandatory.
Order of Addition Never mix EDC, Glycolic Acid, and Piperidone simultaneously. Activate the acid first to ensure the amine encounters only the active ester, not the carbodiimide.

Detailed Experimental Protocol

Materials & Reagents
  • Reactant A: Glycolic Acid (99%, crystalline)

  • Reactant B: 4-Piperidone monohydrate hydrochloride

  • Coupling Agents: EDC.HCl (1.2 eq), HOBt (anhydrous, 1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM, anhydrous), DMF (optional co-solvent)

  • Drying Agent: Magnesium Sulfate (

    
    )[2]
    
Step-by-Step Methodology

Phase 1: Preparation of 4-Piperidone Free Base (The "Liberation" Step) Note: Perform this immediately before coupling to prevent polymerization.

  • Suspend 4-piperidone monohydrate hydrochloride (10.0 mmol, 1.53 g) in DCM (30 mL).

  • Add DIPEA (22.0 mmol, 3.8 mL) slowly at 0°C. The suspension will clear as the salt dissolves.

  • Add

    
      (approx. 2 g) to the solution and stir for 15 minutes.
    
    • Why? This absorbs the water of hydration released from the salt.

  • Filter the solution under nitrogen into a clean, dry flask. This filtrate contains the anhydrous free base.

Phase 2: Activation of Glycolic Acid

  • In a separate reaction vessel, dissolve Glycolic Acid (10.0 mmol, 0.76 g) in anhydrous DCM (20 mL) and DMF (2 mL - aids solubility).

  • Cool to 0°C using an ice bath.

  • Add HOBt (12.0 mmol, 1.62 g) followed by EDC.HCl (12.0 mmol, 2.30 g).

  • Stir at 0°C for 30 minutes .

    • Observation: The solution may become slightly cloudy as the urea byproduct forms.

Phase 3: Coupling

  • Add the 4-Piperidone free base solution (from Phase 1) dropwise to the activated Glycolic Acid solution at 0°C over 10 minutes.

  • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

  • Stir for 12–16 hours (Overnight).

Phase 4: Workup & Purification

  • Quench: Dilute the reaction mixture with DCM (50 mL).

  • Acid Wash: Wash with 1N HCl (2 x 30 mL).

    • Purpose: Removes unreacted piperidone, DIPEA, and DMAP/EDC byproducts.

    • Caution: Do not use strong acid for prolonged periods; the product is an amide but has a ketone.

  • Base Wash: Wash with Saturated

    
     (2 x 30 mL).
    
    • Purpose: Removes unreacted Glycolic acid and HOBt.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If the crude oil is impure, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Process Workflow Diagram

Workflow cluster_0 Phase 1: Amine Prep cluster_1 Phase 2: Activation Start Start Step1 Suspend 4-Piperidone.HCl in DCM Start->Step1 Step4 Dissolve Glycolic Acid in DCM/DMF Start->Step4 Step2 Add DIPEA & MgSO4 (Remove Water) Step1->Step2 Step3 Filter to obtain Anhydrous Free Base Step2->Step3 Step6 Combine Phase 1 & 2 (Dropwise Addition) Step3->Step6 Step5 Add EDC/HOBt (0°C, 30 min) Step4->Step5 Step5->Step6 Step7 Stir 16h @ RT Step6->Step7 Step8 Acid/Base Extraction Step7->Step8 End Final Product (1-glycoloyl-4-piperidone) Step8->End

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization (QC)

IssueProbable CauseCorrective Action
Low Yield Hydrate water consumed EDC.Ensure Phase 1 (MgSO4 drying) is performed rigorously. Increase EDC to 1.5 eq.
Oligomers (O-acylation) Glycolic -OH competed.Use O-Protected Glycolic Acid (e.g., Acetoxyacetic acid) for coupling, then deprotect with

/MeOH.
Polymerization Piperidone free base degraded.Keep Phase 1 solution cold (0°C) and use immediately. Do not store the free base.
Incomplete Reaction Steric hindrance/Solubility.Switch solvent to pure DMF or use HATU as the coupling agent (requires careful workup to remove HATU byproducts).

References

  • BenchChem. (2025).[3] Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.[3] BenchChem Protocols.[3] Link

  • National Institutes of Health (NIH). (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one. PMC.[4] Link

  • Organic Syntheses. (2021). Oxyma Pure-Mediated Peptide Bond Formation in Solution-Phase.[2][5] Org.[3] Synth. Link

  • Peptide Chemistry. (2024). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.[5] PeptideChemistry.org. Link

  • ScienceMadness. (2012). Discussion on N-alkylation and stability of 4-piperidone hydrochloride. ScienceMadness Forum. Link

Sources

Reaction conditions for N-glycolylation of piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for N-Glycolylation of Piperidin-4-one

Executive Summary

The N-glycolylation of piperidin-4-one (1-(2-hydroxyacetyl)piperidin-4-one) is a critical transformation in the synthesis of diverse pharmacological scaffolds, including fentanyl analogs, kinase inhibitors, and peptidomimetics. This modification introduces a polar, hydrogen-bond-donating glycolyl group, often improving metabolic stability and solubility compared to simple acetyl variants.

However, this reaction presents a chemoselectivity challenge: the C-4 ketone is prone to self-condensation (aldol-type) or nucleophilic attack under the basic conditions typically required for amide coupling. This guide presents three validated protocols ranging from direct coupling to high-fidelity protecting group strategies, ensuring high yield and purity.

Strategic Analysis & Reaction Logic

The synthesis requires forming an amide bond between a secondary amine (piperidin-4-one) and an


-hydroxy acid (glycolic acid).

Key Challenges:

  • Ketone Sensitivity: The C-4 ketone is electrophilic. Strong bases (e.g., NaH, excess alkoxides) can trigger enolization and self-condensation.

  • Hydroxyl Interference: The free hydroxyl group on glycolic acid can compete for the acylating agent, leading to O-acylation (ester formation) or polymerization.

  • Salt Management: Piperidin-4-one is typically supplied as the monohydrate hydrochloride salt. The free base is unstable upon prolonged storage; therefore, in situ neutralization is critical.

Decision Matrix:

  • Small Scale / Library Gen: Use Method A (Direct Coupling).

  • Green Chemistry / Atom Economy: Use Method B (Glycolide Opening).

  • Large Scale / GMP: Use Method C (Ketal Protection + Acetoxyacetyl Chloride).

Pathway Visualization

ReactionPathways Start Piperidin-4-one (HCl Salt) MethodA Method A: Direct Coupling (HATU/EDC) Start->MethodA Small Scale MethodB Method B: Glycolide Opening (Atom Economy) Start->MethodB Green/Efficient MethodC Method C: Ketal Protection (Scale-Up) Start->MethodC High Purity/Scale Product N-Glycolyl-piperidin-4-one MethodA->Product MethodB->Product MethodC->Product

Figure 1: Strategic decision tree for selecting the optimal synthetic route.

Detailed Protocols

Method A: Direct Coupling (HATU/EDC)

Best for: Discovery chemistry, <1g scale, rapid throughput.

Mechanism: Activation of the carboxylic acid of glycolic acid while leaving the


-hydroxyl group minimally affected due to the higher nucleophilicity of the amine.

Reagents:

  • Piperidin-4-one HCl (1.0 equiv)

  • Glycolic acid (1.2 equiv)

  • HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve Glycolic acid (1.2 equiv) in dry DMF (0.2 M concentration).

  • Activation: Add DIPEA (1.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes. Note: The solution typically turns yellow.

  • Amine Addition: Add Piperidin-4-one HCl (1.0 equiv) and the remaining DIPEA (2.0 equiv).

    • Critical Step: Add the base slowly to prevent localized high pH which could degrade the ketone.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Validation (TLC): Check for disappearance of the amine (ninhydrin stain) and appearance of a UV-active product (if using HATU byproducts) or iodine-active spot.

  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Method B: Glycolide Ring Opening (The "Green" Route)

Best for: High efficiency, avoiding coupling reagents, atom economy.

Mechanism: Nucleophilic attack of the secondary amine on the glycolide ring. This opens the ring to form the amide bond and releases the free hydroxyl group in a single step without external activation.

Reagents:

  • Piperidin-4-one HCl (1.0 equiv)

  • Glycolide (0.55 equiv) (Note: Glycolide is a dimer; 0.5 equiv theoretically yields 1 equiv of glycolic acid units, but slight excess ensures completion)

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: THF or Acetonitrile

Protocol:

  • Free Basing: Suspend Piperidin-4-one HCl in THF. Add TEA (1.2 equiv) and stir for 30 mins. Filter off the precipitated TEA.HCl salt if possible (optional but cleaner).

  • Addition: Add Glycolide (0.55 equiv) to the filtrate.

  • Reaction: Heat to 40–50°C for 2–6 hours.

    • Observation: The reaction is often faster than standard coupling.

  • Workup: Evaporate solvent. The residue contains the product and potentially small amounts of oligomers.

  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography.

Method C: The Protected Route (Ketal + Acetoxyacetyl Chloride)

Best for: Scale-up (>10g), GMP manufacturing, highest purity.

Logic: Protecting the ketone prevents any side reactions.[1] Using acetoxyacetyl chloride prevents O-acylation side reactions.

Workflow Diagram:

MethodC Step1 1. Protection (Ethylene Glycol, pTsOH) Step2 2. Acylation (Acetoxyacetyl chloride, TEA) Step1->Step2 Step3 3. Deprotection (Global) (HCl/H2O or K2CO3 then HCl) Step2->Step3

Figure 2: Three-step workflow for the high-fidelity route.

Protocol:

  • Step 1: Ketal Protection

    • Reflux Piperidin-4-one HCl with Ethylene Glycol (5 equiv) and pTsOH (cat.) in Toluene with a Dean-Stark trap until water evolution ceases.

    • Neutralize and isolate 1,4-dioxa-8-azaspiro[4.5]decane .

  • Step 2: Acylation

    • Dissolve Ketal-amine (1.0 equiv) and TEA (1.5 equiv) in DCM at 0°C.

    • Dropwise add Acetoxyacetyl chloride (1.1 equiv).

    • Stir 1h at 0°C, then 2h at RT. Aqueous workup.

  • Step 3: Global Deprotection

    • Option A (Sequential): Treat with K2CO3/MeOH to remove the acetyl group (hydrolysis), then 2N HCl/THF to remove the ketal.

    • Option B (One-pot Acidic): Heat the intermediate in 2N HCl at 60°C for 4 hours. This cleaves both the ester (acetate) and the ketal.

    • Note: Option B is harsher; ensure the product doesn't degrade. Option A is preferred for sensitive substrates.

Data Summary & Validation

ParameterMethod A (Direct)Method B (Glycolide)Method C (Protected)
Yield 50–70%75–90%85–95% (overall)
Purity (Crude) Moderate (Urea byproducts)HighVery High
Cost High (Coupling reagents)LowModerate (3 steps)
Scalability Low (<5g)MediumHigh (>100g)

Analytical Expectations (1H NMR in DMSO-d6):

  • Glycolyl CH2: Singlet or broad singlet at

    
     4.0–4.2 ppm.
    
  • Piperidine Ring: Two sets of multiplets (due to restricted rotation of the amide bond) around

    
     3.4–3.8 ppm and 
    
    
    
    2.3–2.5 ppm.
  • Hydroxyl OH: Broad singlet (exchangeable with D2O) around

    
     4.5–5.0 ppm.
    

Troubleshooting Guide

  • Problem: Low yield in Method A.

    • Cause: O-acylation of the glycolic acid (polymerization).

    • Fix: Switch to Method C (Acetoxyacetyl chloride) where the OH is protected.

  • Problem: Product is water-soluble and lost during workup.

    • Cause: The N-glycolyl group adds polarity.

    • Fix: Use n-Butanol or DCM:Isopropanol (3:1) for extraction. Alternatively, evaporate DMF and load directly onto a C18 reverse-phase column.

  • Problem: Ketone peak missing in NMR.

    • Cause: Formation of hydrate (gem-diol) in the presence of water/acid.

    • Fix: Ensure NMR solvent is dry (CDCl3 or DMSO-d6 over sieves).

References

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link

  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004).[2] Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 104(12), 6147–6176.[2] (Describes amine-catalyzed opening). Link

  • Vannucci, A. K., et al. (2019).[3] Selective N1-Acylation of Indazoles with Acid Anhydrides. Organic Letters, 21, 457-460.[3] (Demonstrates electrochemical acylation principles relevant to heterocyclic amines). Link

  • BenchChem Protocols. (2025). Protection of 4-Acetylpiperidine and Acylation Protocols. (General reference for piperidine ketone protection). Link

  • Kudo, F., et al. (2015). Amide coupling strategies in the synthesis of fentanyl derivatives. (Contextual reference for piperidin-4-one acylation). Journal of Medicinal Chemistry. Link

Sources

Preparation of 1-(2-Hydroxyacetyl)piperidin-4-one: A Robust Synthetic Protocol Using Glycolyl Chloride Equivalents

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1-(2-hydroxyacetyl)piperidin-4-one presents a unique chemoselective challenge due to the inherent instability of the theoretical starting materials.

The "Glycolyl Chloride" Problem: While a direct N-acylation using glycolyl chloride (2-hydroxyacetyl chloride) seems logically straightforward, free glycolyl chloride is highly unstable. The concurrent presence of a nucleophilic hydroxyl group and an highly electrophilic acyl chloride moiety leads to rapid intermolecular esterification, resulting in the formation of polyglycolide [1]. To circumvent this, the glycolyl moiety must be introduced using a protected synthetic equivalent. Acetoxyacetyl chloride serves as the optimal bifunctional surrogate, masking the hydroxyl group as an acetate ester during the acylation step.

The Piperidin-4-one Challenge: Free piperidin-4-one is prone to spontaneous intermolecular aldol condensation at room temperature due to the reactive secondary amine and the enolizable ketone. To maintain molecular integrity, the starting material is supplied as piperidin-4-one hydrochloride . The unreactive protonated salt is suspended in solvent, and the free base is generated in situ at 0 °C using an amine base, allowing it to immediately react with the acylating agent before side reactions can occur [2].

The Deprotection Strategy: Following successful N-acylation, the acetate protecting group must be removed to reveal the final 2-hydroxyacetyl (glycolyl) group. Mild alkaline hydrolysis using Lithium Hydroxide (LiOH) in a methanolic aqueous system provides selective saponification of the primary acetate ester without triggering retro-aldol degradation or ring-opening of the piperidin-4-one core [3].

Experimental Workflow

Two-step synthetic workflow for 1-(2-hydroxyacetyl)piperidin-4-one via acetoxyacetyl chloride.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountDensity / StateFunctional Role
Piperidin-4-one HCl 135.591.001.36 gSolidAmine Substrate
Acetoxyacetyl chloride 136.531.201.64 g (1.29 mL)1.27 g/mLGlycolyl Synthon
Triethylamine (Et₃N) 101.193.003.04 g (4.18 mL)0.726 g/mLBase / Acid Scavenger
Dichloromethane (DCM) 84.93-50 mLLiquidReaction Solvent
Lithium Hydroxide (LiOH·H₂O) 41.961.500.63 gSolidHydrolysis Base
Methanol (MeOH) 32.04-20 mLLiquidHydrolysis Solvent

Step-by-Step Methodologies

Phase 1: N-Acylation (Synthesis of the Protected Intermediate)
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon atmosphere.

  • Dissolution: Add piperidin-4-one hydrochloride (1.36 g, 10.0 mmol) and anhydrous DCM (40 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Inject triethylamine (4.18 mL, 30.0 mmol) dropwise via syringe.

    • Causality: The 3.0 equivalents of base serve a dual purpose: 1 eq. neutralizes the hydrochloride salt to liberate the reactive free amine in situ, 1 eq. scavenges the HCl byproduct generated during the acylation, and the final 1 eq. ensures a basic environment to prevent stalling.

  • Acylation: Dilute acetoxyacetyl chloride (1.29 mL, 12.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized concentration spikes that could lead to unwanted di-acylation or thermal degradation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Self-Validation: Monitor completion via Thin Layer Chromatography (TLC) using Silica gel and an EtOAc/Hexane (1:1) mobile phase. The product will appear as a new UV-active spot (if derivatized) or can be visualized using a KMnO₄ stain.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and extract the aqueous layer with additional DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(2-acetoxyacetyl)piperidin-4-one.

Phase 2: Mild Ester Hydrolysis (Deprotection)
  • Preparation: Transfer the crude 1-(2-acetoxyacetyl)piperidin-4-one intermediate to a clean 100 mL round-bottom flask.

  • Dissolution: Dissolve the intermediate in methanol (20 mL) and cool the solution to 0 °C.

  • Hydrolysis: Add a solution of LiOH·H₂O (0.63 g, 15.0 mmol) dissolved in deionized water (5 mL) dropwise.

    • Causality: LiOH provides a highly selective saponification of the acetate ester. Using stronger bases (like NaOH) or elevated temperatures risks triggering a retro-aldol collapse of the piperidin-4-one ring.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Neutralization: Add Amberlite IR-120 (H⁺ form) resin iteratively until the pH of the solution reaches exactly 7.0.

    • Causality: Using an acidic solid-phase resin avoids the introduction of soluble inorganic salts (like NaCl or LiCl) into the mixture, vastly simplifying the final isolation.

  • Isolation: Filter out the resin and wash the filter cake with methanol (10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH 95:5) to afford pure 1-(2-hydroxyacetyl)piperidin-4-one as a solid.

Analytical Characterization & Validation

To ensure the self-validating nature of this protocol, the final product must be confirmed against the following expected analytical benchmarks:

  • Mass Spectrometry (LC-MS): Expected

    
     at 
    
    
    
    158.08.
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~4.20 ppm (s, 2H) - corresponding to the hydroxymethyl (
      
      
      
      ) group.
    • 
       ~3.85 ppm (m, 4H) - corresponding to the equatorial/axial protons adjacent to the piperidine nitrogen.
      
    • 
       ~3.45 ppm (br s, 1H) - exchangeable hydroxyl (
      
      
      
      ) proton.
    • 
       ~2.50 ppm (m, 4H) - corresponding to the protons adjacent to the ketone carbonyl.
      

References

  • ResearchGate. "Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones". ResearchGate.[Link]

Sources

Scalable Synthesis and Isolation Protocol for 1-(2-Hydroxyacetyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 1-(2-hydroxyacetyl)piperidin-4-one is a highly versatile building block in medicinal chemistry and drug development. It features a reactive ketone core—ideal for downstream reductive aminations, spirocycle formations, or Grignard additions—paired with a hydrophilic hydroxyacetyl moiety that is frequently utilized to tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lipophilic drug candidates.

However, synthesizing this molecule at scale presents two distinct chemical challenges:

  • Piperidone Instability: The free base of 4-piperidone is notoriously unstable and rapidly undergoes intermolecular aldol condensation.

  • Glycolic Acid Oligomerization: Attempting a direct amide coupling between 4-piperidone and glycolic acid using standard reagents (e.g., EDCI, HATU) inevitably leads to the formation of polyglycolides due to the unprotected hydroxyl group on the acid.

To circumvent these issues, this application note details a highly scalable, two-step Protection-Activation strategy . By utilizing acetoxyacetyl chloride under biphasic Schotten-Baumann conditions [1], we kinetically trap the piperidone before it can degrade [2]. This is followed by a mild, anhydrous Zemplén transesterification to reveal the target compound without triggering base-catalyzed degradation [3].

Workflow A 4-Piperidone HCl Hydrate C Schotten-Baumann Acylation (DCM / Aq. NaHCO3) A->C B Acetoxyacetyl Chloride B->C D 1-(2-Acetoxyacetyl) piperidin-4-one C->D 0 °C to RT >90% Yield E Zemplén Transesterification (K2CO3 / MeOH) D->E F 1-(2-Hydroxyacetyl) piperidin-4-one E->F 0 °C, 2h >95% Yield

Fig 1: Two-step scalable synthetic workflow for 1-(2-hydroxyacetyl)piperidin-4-one.

Experimental Methodologies: A Self-Validating System

Protocol A: Synthesis of 1-(2-Acetoxyacetyl)piperidin-4-one

This step utilizes a biphasic system to safely acylate the piperidone core. The hydrochloride salt of 4-piperidone dissolves in the aqueous layer. As the free base is generated by the mild base (


), it is immediately acylated by the highly electrophilic acetoxyacetyl chloride at the organic-aqueous interface.

Reagents & Equipment:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Acetoxyacetyl chloride (1.1 eq)

  • Sodium bicarbonate (

    
    ) (3.5 eq)
    
  • Dichloromethane (DCM) / Deionized Water (1:1 v/v)

  • Overhead stirrer and jacketed reactor (or round-bottom flask for bench scale)

Step-by-Step Procedure:

  • Preparation: In the reactor, dissolve 4-piperidone monohydrate hydrochloride and

    
     in deionized water.
    
  • Phase Addition: Add DCM to create a biphasic system. Cool the vigorously stirring mixture to 0 °C.

  • Acylation: Dilute acetoxyacetyl chloride in a small volume of DCM (approx. 20% of total DCM volume). Add this solution dropwise to the reactor over 30–45 minutes.

    • Causality Note: Vigorous stirring is critical here. It maximizes the interfacial surface area, ensuring the transient free amine is instantly acylated before it can undergo aldol dimerization in the aqueous phase [2].

  • Maturation: Allow the reaction to warm to room temperature (20 °C) and stir for an additional 2 hours.

  • Workup: Halt stirring and allow phase separation. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional portions of DCM.

  • Isolation: Wash the combined organic layers with saturated aqueous

    
     (brine), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to afford 1-(2-acetoxyacetyl)piperidin-4-one as a pale oil or low-melting solid.
Protocol B: Zemplén Deacetylation to Target Compound

Standard aqueous base hydrolysis (e.g.,


) drives the piperidone ring into its hydrate form and promotes enolization, leading to complex degradation mixtures. Instead, we employ a mild, anhydrous deacetylation.

Mechanism A 1-(2-Acetoxyacetyl)piperidin-4-one B Aqueous Base Hydrolysis (e.g., NaOH / H2O) A->B Avoid C Zemplén Transesterification (K2CO3 / MeOH) A->C Optimal D Enolization & Aldol Condensation (Degradation) B->D High pH drives side reactions E Clean Deacetylation to Target Compound C->E Mild, catalytic methoxide

Fig 2: Mechanistic control pathways during the deacetylation of the piperidone intermediate.

Reagents & Equipment:

  • 1-(2-Acetoxyacetyl)piperidin-4-one (1.0 eq)

  • Potassium carbonate (

    
    ) (0.05 eq)
    
  • Anhydrous Methanol (

    
    )
    
  • Amberlyst-15 (

    
    ) strongly acidic cation exchange resin
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate from Protocol A in anhydrous methanol (approx. 10 mL/g). Cool the solution to 0 °C under an inert atmosphere (Nitrogen or Argon).

  • Catalysis: Add finely powdered

    
     in one portion. Stir the suspension at 0 °C for 1.5 hours.
    
    • Causality Note:

      
       reacts with methanol to generate catalytic amounts of methoxide (
      
      
      
      ). The low temperature and strictly anhydrous conditions prevent nucleophilic attack on the piperidone ketone, ensuring the reaction is strictly limited to transesterification of the acetate group.
  • Monitoring: Verify complete consumption of the starting material via LC-MS or TLC (Eluent: 100% EtOAc).

  • Quenching (Critical Step): Once complete, add Amberlyst-15 (

    
    ) resin (approx. 100 mg per mmol of 
    
    
    
    ) and stir for 15 minutes.
    • Causality Note: Neutralization prior to concentration is mandatory. Concentrating the product in the presence of basic potassium methoxide will trigger rapid thermal decomposition and polymerization of the piperidone core. The resin safely sequesters the potassium ions.

  • Isolation: Filter off the resin and concentrate the filtrate under reduced pressure. The resulting crude product can be purified via crystallization (EtOAc/Heptane) to yield the highly pure target compound.

Quantitative Data & Yield Metrics

The following table summarizes the expected stoichiometric parameters, reaction conditions, and analytical checkpoints for a standard 100-gram scale synthesis.

ParameterStep 1: Schotten-Baumann AcylationStep 2: Zemplén DeacetylationOverall Process
Stoichiometry (SM : Reagent) 1.0 : 1.1 (Acetoxyacetyl chloride)1.0 : 0.05 (

)
-
Reaction Temperature 0 °C → 20 °C0 °C-
Reaction Time 2.5 hours1.5 hours4.0 hours
Typical Isolated Yield 90 - 94%95 - 98%85 - 92%
Purity (HPLC/LC-MS) >95% (Crude, used directly)>98% (After crystallization)>98%

References

  • Title: 3,5-Bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones: A Novel Cluster of Potent Tumor-Selective Cytotoxins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes Source: Molecules (MDPI) URL: [Link]

Application Note: Strategic Utilization of 1-(2-Hydroxyacetyl)piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the synthetic utility of 1-(2-hydroxyacetyl)piperidin-4-one , a bifunctional scaffold merging the structural rigidity of the piperidine ring with a polar, modifiable glycolyl tail.[1] Unlike simple N-alkyl piperidines, this scaffold offers a unique balance of metabolic stability (via the N-amide linkage) and vectoral diversity.[1] This note details protocols for scaffold synthesis, C4-position functionalization via reductive amination, and spirocyclization strategies, tailored for researchers in fragment-based drug discovery (FBDD) and PROTAC linker design.[1]

Module 1: Chemical Profile & Reactivity Analysis[1]

Structural Logic

The molecule consists of three distinct reactive domains, allowing for orthogonal functionalization:

  • C4-Ketone: The primary site for diversity generation (reductive amination, spiro-cycle formation, Grignard addition).[1]

  • N1-Amide (Glycolyl): A stable, non-basic linkage that lowers the lipophilicity (LogP) of the parent piperidine, improving aqueous solubility.

  • 
    -Hydroxy Group:  A "handle" for further conjugation (e.g., E3 ligase ligand attachment in PROTACs) or conversion to electrophiles (mesylates/halides) for cyclization.[1]
    
Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Scaffold 1-(2-hydroxyacetyl) piperidin-4-one RedAm Reductive Amination (C4-Amine) Scaffold->RedAm STAB/Amine Spiro Spirocyclization (Hydantoins/Oxiranes) Scaffold->Spiro Bucherer-Bergs Wittig Wittig Olefination (Exocyclic Alkenes) Scaffold->Wittig Ph3P=CR2 Linker Linker Activation (Mesylate/Tosylate) Scaffold->Linker MsCl/TEA Ether Etherification (PROTAC Conjugation) Scaffold->Ether NaH/R-X

Caption: Orthogonal reactivity profile. Red paths indicate C4-ketone transformations; Green paths indicate hydroxyl group functionalization.[1]

Module 2: Scaffold Synthesis Protocol

While 4-piperidinone hydrochloride is commercially available, the 1-(2-hydroxyacetyl) derivative is often synthesized in-house to ensure freshness and avoid dimerization of the glycolyl side chain.[1]

Rationale: Direct coupling with glycolic acid using EDC/HOBt can lead to self-esterification (polymerization) of the glycolic acid. The protocol below uses acetoxyacetyl chloride followed by mild hydrolysis to ensure high fidelity.

Protocol A: Stepwise Synthesis from 4-Piperidone HCl[1]
Step 1: N-Acylation[1]
  • Setup: In a 250 mL round-bottom flask, suspend 4-piperidone monohydrate hydrochloride (10.0 g, 65 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.5 eq, 162 mmol) dropwise. The suspension will clear as the free base forms.

  • Acylation: Add Acetoxyacetyl chloride (1.1 eq, 71.5 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

    • Note: The acetoxy protection prevents side reactions at the alcohol.

  • Workup: Stir at RT for 3 hours. Quench with water.[2] Wash organic layer with 1N HCl (to remove unreacted piperidone) and brine. Dry over MgSO₄ and concentrate.

    • Intermediate: 1-(2-acetoxyacetyl)piperidin-4-one (Yield typically >85%).[1]

Step 2: Acetate Hydrolysis[1]
  • Reaction: Dissolve the intermediate in MeOH (50 mL). Add K₂CO₃ (1.5 eq) dissolved in minimal water.

  • Monitoring: Stir at RT for 1 hour. Monitor by TLC (Acetate cleavage is rapid).

  • Purification: Filter off solids. Concentrate the filtrate. Resuspend in DCM/EtOAc (1:1), filter again to remove inorganic salts, and concentrate.

    • Final Product: 1-(2-hydroxyacetyl)piperidin-4-one.[1]

Module 3: Functionalization of C4-Ketone (Reductive Amination)

The most critical application of this scaffold is generating diverse amine libraries. The Sodium Triacetoxyborohydride (STAB) method is preferred over NaCNBH₃ due to lower toxicity and better selectivity (does not reduce the ketone to alcohol).

Protocol B: General Reductive Amination Workflow

Scope: Synthesis of secondary/tertiary amines for SAR (Structure-Activity Relationship) studies.

ReagentEquivalentsRole
Scaffold 1.0Core Electrophile
Amine (R-NH₂) 1.1 - 1.2Nucleophile
Acetic Acid 1.0 - 2.0Catalyst (Activates Imine)
STAB 1.5Hydride Source
DCM or DCE Solvent0.1 - 0.2 M Concentration

Step-by-Step Procedure:

  • Imine Formation: In a vial, combine the scaffold (1.0 eq) and the desired amine (1.1 eq) in DCE (1,2-dichloroethane).

  • Activation: Add Acetic Acid (1.0 eq). Stir for 30–60 minutes at Room Temperature (RT).

    • Checkpoint: Formation of the imine/iminium species is often visible (slight color change) or detectable by LCMS.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 eq) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

  • Completion: Stir for 12–16 hours at RT.

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 20 minutes to break down boron complexes.

  • Isolation: Extract with DCM (3x). Dry organics (Na₂SO₄) and concentrate.[2]

  • Purification: Flash chromatography (typically DCM/MeOH/NH₃ gradients).

Expert Insight: If the amine partner is a salt (e.g., HCl salt), add an extra equivalent of TEA during the imine formation step.

Module 4: Spirocyclization (Bucherer-Bergs Reaction)[1]

Constraining the piperidine ring into a spiro-hydantoin creates rigid analogs often used to target GPCRs or ion channels (similar to phenytoin derivatives).[1]

Protocol C: Hydantoin Synthesis

Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a spiro-hydantoin ring at the C4 position.[3]

BuchererBergs Step1 Ketone Scaffold + (NH4)2CO3 + KCN Step2 Formation of Cyanohydrin Intermediate Step1->Step2 50% EtOH/H2O, 60°C Step3 Cyclization to Spiro-Hydantoin Step2->Step3 Rearrangement Step4 Acidic Workup (Precipitation) Step3->Step4 HCl (pH 2)

Caption: Bucherer-Bergs multicomponent reaction pathway for spiro-hydantoin synthesis.

Procedure:

  • Mix: In a pressure tube, dissolve scaffold (1 mmol) in 50% EtOH/Water (5 mL).

  • Reagents: Add (NH₄)₂CO₃ (3 mmol) and KCN (1.5 mmol).

    • Safety: KCN is highly toxic. Work in a well-ventilated hood.[1] Destroy waste with bleach.

  • Heat: Seal and heat to 60–70°C for 24 hours.

  • Workup: Cool to RT. Careful acidification with concentrated HCl (in a hood) to pH ~2 often precipitates the hydantoin. If no precipitate forms, extract with EtOAc.

Module 5: Strategic Applications in Linker Design

The 2-hydroxyacetyl tail is not just a solubilizing group; it is a prime attachment point for PROTACs (Proteolysis Targeting Chimeras).

  • Linker Elongation: The primary alcohol can be reacted with propargyl bromide (NaH/THF) to generate an alkyne for Click Chemistry (CuAAC).

  • Leaving Group Conversion: Conversion to a mesylate (MsCl/TEA) allows for nucleophilic displacement by long-chain diamines, creating the flexible linkers required to bridge a Target Protein Ligand (attached at C4) and an E3 Ligase Ligand.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996. Link[1]

  • Piperidine Scaffolds in Medicine: Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[1] Biomedical and Pharmacology Journal, 2008. Link

  • Spirocyclization Protocols: "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Encyclopedia, 2021.[4] Link[1]

  • General Piperidine Synthesis: "Synthesis of N-Substituted piperidines from piperidone." ResearchGate, 2015. Link

  • Hydantoin Utility: "Bucherer-Bergs Reaction." Alfa Chemistry, 2025. Link

Sources

Protecting group strategies for the hydroxyl group in N-glycolyl piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The N-glycolyl piperidone scaffold (1-(2-hydroxyacetyl)piperidin-4-one) presents a unique chemoselective challenge in organic synthesis.[1][2][3] It contains three distinct functional groups with interlocking reactivities:

  • Primary Alcohol (Glycolyl moiety): Nucleophilic, requires protection to prevent interference with electrophiles.[4][1][3]

  • Ketone (Piperidone C4): Electrophilic, prone to nucleophilic attack and enolization.[4][1][3]

  • Amide (N-Linkage): Modulates the basicity of the piperidine nitrogen but influences the pKa of the

    
    -protons.[1]
    
The Core Challenge: Base Sensitivity

The most critical failure mode in protecting this scaffold is unintended enolization . The


-protons of the piperidone ketone (C3/C5) are acidic (

).[1][2][3] Standard protection protocols utilizing strong bases (e.g., Sodium Hydride for Williamson ether synthesis) will deprotonate these positions, leading to:
  • Aldol Condensation: Self-polymerization of the piperidone.[1][2][3]

  • C-Alkylation: Reaction of the protecting group electrophile at C3/C5 instead of the hydroxyl oxygen.

The Solution: Orthogonal & Acid-Catalyzed Strategies

To ensure high fidelity, protection strategies must be either mildly basic (imidazole-mediated silylation) or acid-catalyzed (trichloroacetimidate alkylation).[1][2][3] This guide details three validated protocols prioritizing these constraints.

Decision Matrix: Selecting the Right Strategy

The choice of protecting group (PG) depends on the subsequent chemistry required for the piperidone ketone.

StrategyProtecting GroupStability ProfileKey AdvantageRisk Factor
A. Silyl TBS / TBDPS Base Stable / Acid LabileMildest Installation. No risk of enolization.[1][2][3] Easy removal with

.[4][1][2]
Labile to strong acids or some Lewis acids.[4][1][3]
B. Ether PMB (p-Methoxybenzyl) Base Stable / Acid StableOxidative Removal. Deprotection (DDQ) is orthogonal to the ketone (won't reduce it).[1][2][3]Requires acid catalysis to install (Imidate method).[4][1][3]
C. Pre-Synthetic Bn / TBS VariableHighest Purity. Avoids handling the sensitive piperidone-alcohol intermediate.[1][2][3]Requires planning from the starting materials.[4]

Visual Workflow & Logic

ProtectionStrategy Start Start: N-Glycolyl Piperidone Decision What is the next reaction step? Start->Decision RouteA Basic/Nucleophilic Conditions (e.g., Grignard to Ketone) Decision->RouteA Needs Base Stability RouteB Acidic/Oxidative Conditions (e.g., Reductive Amination) Decision->RouteB Needs Acid Stability Warning AVOID: NaH / Alkyl Halide (Risk: Enolization) Decision->Warning Standard Williamson Ether TBS Protocol 1: Silyl Ether (TBS) Reagent: TBSCl + Imidazole RouteA->TBS PMB Protocol 2: PMB Ether Reagent: PMB-Imidate + TMSOTf RouteB->PMB DeprotectA Deprotection: TBAF or Acid (Ketone Safe) TBS->DeprotectA DeprotectB Deprotection: DDQ Oxidation (Ketone Safe - No Reduction) PMB->DeprotectB

Figure 1: Decision tree for selecting the appropriate protection strategy based on downstream chemical compatibility.

Detailed Experimental Protocols

Protocol 1: Silyl Protection (TBS)

Best for: Subsequent reactions involving nucleophiles (Grignard, Lithiates) or bases.[4][3] Mechanism: Imidazole acts as a mild base/nucleophilic catalyst, activating the silyl chloride without deprotonating the ketone.[4]

Materials:

  • N-glycolyl piperidin-4-one (1.0 equiv)[1][2][3]

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1][2][3]

  • Imidazole (2.5 equiv)[4]

  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with N-glycolyl piperidin-4-one and anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add imidazole in one portion. The solution should remain clear or turn slightly yellow.[4][1]

  • Silylation: Cool the mixture to 0°C. Add TBSCl portion-wise over 10 minutes.

    • Note: Exotherm is minimal, but cooling prevents any potential side reactions.[4]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Stain: PMA or KMnO4; Product

    
     will be significantly higher than starting material).
    
  • Workup (Critical): Dilute with

    
     (not DCM, to precipitate imidazole salts). Wash with saturated 
    
    
    
    (not water initially, to buffer the silyl ether).[4] Wash with Brine.[4][1][3]
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Validation:

  • 1H NMR: Look for disappearance of the broad -OH singlet and appearance of TBS methyls (

    
     ppm) and t-butyl singlet (
    
    
    
    ppm).[1][2][3]
Protocol 2: Acid-Catalyzed PMB Protection

Best for: Permanent protection requiring orthogonality to silyl groups.[4][1][2][3] Why PMB over Benzyl? Removal of simple Benzyl groups often requires Hydrogenolysis (


, Pd/C).[4] This conditions can reduce the piperidone ketone to an alcohol.[4][1] PMB can be removed oxidatively (DDQ), leaving the ketone untouched.[4][5]

Materials:

  • N-glycolyl piperidin-4-one (1.0 equiv)[1][2][3]

  • 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) (1.5 equiv)[4][1][2][3]

  • TMSOTf (Trimethylsilyl triflate) (0.05 equiv - Catalyst)[1][2][3]

  • DCM or Toluene (Anhydrous)[4][3]

Procedure:

  • Setup: Dissolve the starting material and PMB-TCA in anhydrous DCM under Argon.

  • Catalysis: Cool to 0°C. Add TMSOTf dropwise.

    • Warning: Do not use more than catalytic amounts.[4][1] Excess acid can induce ketalization of the piperidone if diols are present, or self-aldol.[4][1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction is usually fast (<3 hours).[4][1]

  • Quench: Quench with a few drops of

    
     to neutralize the acid catalyst before concentration.
    
  • Workup: Filter off the precipitated trichloroacetamide byproduct. Concentrate the filtrate.

  • Purification: Flash chromatography. The trichloroacetamide byproduct can sometimes streak; ensure good separation.[4][1]

Deprotection (The Payoff): To remove PMB: Treat with DDQ (1.2 equiv) in DCM:Water (18:[3]1) at RT. The ketone remains intact.[4][1]

Protocol 3: The "Pre-Synthetic" Gold Standard

Best for: Scale-up and GMP workflows.[1][2][3] Concept: Instead of protecting the fragile N-glycolyl piperidone, synthesize the molecule using a pre-protected glycolic acid.

Workflow:

  • Step A: React Glycolic Acid with TBSCl (2.2 equiv)

    
     TBS-O-CH2-CO-OTBS (Silyl ester/ether).[1][2][3]
    
  • Step B: Mild hydrolysis (dilute

    
    ) 
    
    
    
    TBS-O-CH2-COOH (TBS-Glycolic Acid).[1][2][3]
  • Step C: Amide Coupling.

    • React 4-Piperidone HCl + TBS-Glycolic Acid using EDC/HOBt or HATU/DIPEA.[1][2][3]

    • Advantage:[1][2][3][6][7] The piperidone ketone is never exposed to silylation or alkylation reagents.[4][1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protocol 1) Hydrolysis of TBS during workup.[1][2][3]Ensure workup is buffered (

). Avoid acidic aqueous washes.[4][1]
Multiple Spots (Protocol 2) Acid catalyst too strong; Ketal formation.[4][1][2][3]Switch catalyst from TMSOTf to TfOH (Triflic acid) or reduce loading to 0.01 equiv.
Piperidone Self-Condensation Basic conditions were used (e.g., NaH).[4][1][2][3]STOP. Switch to Protocol 2 (Acid Catalyzed) or Protocol 1 (Mild Base). Never use alkoxide bases with unprotected piperidones.[4][1]
Ketone Reduction during Deprotection Hydrogenolysis of Benzyl ether reduced the ketone.Use PMB (Protocol 2) and remove with DDQ.[4][1][3][5][8][9] If Benzyl must be used, use poisoned catalyst (Pd/CaCO3) or transfer hydrogenation.[4][3]

References

  • Corey, E. J., & Venkateswarlu, A. (1972).[4] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2] Journal of the American Chemical Society, 94(17), 6190–6191.[4] Link[4]

  • Wessel, H. P., Iversen, T., & Bundle, D. R. (1985).[4] Acid-catalysed benzylation of hydrox groups using trichloroacetimidates. Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.[4] Link

  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986).[4][8] On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions.[4][3][10] Tetrahedron, 42(11), 3021-3028.[4][1] Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis (5th ed.).[4][1][3] John Wiley & Sons.[4][1] (Standard Reference Text).

  • Sajiki, H. (1995).[4][1][3][11] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[4][11][12] Tetrahedron Letters, 36(20), 3465-3468.[4][3] Link

Sources

Application Note: Advanced Purification Strategies for Polar Piperidinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidinones, particularly 4-piperidinone and its N-substituted derivatives (e.g., N-BOC-4-piperidinone, 1-(2-phenylethyl)-4-piperidinone), are ubiquitous pharmacophores and critical synthetic intermediates in modern drug discovery. They serve as central structural hubs in the synthesis of analgesics (such as fentanyl analogs)[1],, kinase inhibitors, and various GPCR ligands. However, isolating these polar, basic intermediates from complex reaction matrices presents significant chromatographic challenges that frequently bottleneck synthetic workflows.

Mechanistic Challenges in Piperidinone Purification

The difficulty in purifying piperidinones arises from their dual functionality: a highly polar ketone carbonyl and a basic secondary or tertiary amine.

  • Silanol Interactions: On standard unmodified silica gel (SiO₂), the basic nitrogen atom interacts strongly with the acidic silanol groups (pKa ~4.5–5.5) via hydrogen bonding and ion-exchange mechanisms. This causes severe peak tailing, streaking across TLC plates, and irreversible retention on the column[2].

  • High Polarity & Solvation: Many deprotected piperidinones exhibit high aqueous solubility and negative LogD values. This makes traditional liquid-liquid extraction (LLE) inefficient and causes the compounds to elute at the solvent front without retention in standard reversed-phase high-performance liquid chromatography (RP-HPLC)[3].

To overcome these thermodynamic and kinetic hurdles, purification workflows must be tailored to either mask the basicity, exploit the basicity via ion-exchange, or utilize orthogonal stationary phases like HILIC.

Strategy 1: Modified Normal-Phase Chromatography (MNPC)

Causality & Principle: To prevent the basic amine from interacting with acidic silanols, the mobile phase must be doped with a basic modifier. Modifiers like triethylamine (TEA) or ammonium hydroxide (NH₄OH) competitively bind to the active silanol sites. This effectively creates a temporary "base shield" on the stationary phase, allowing the piperidinone to partition normally based on its inherent polarity rather than ionic binding[2].

Protocol: NH₄OH-Modified Silica Gel Chromatography
  • Solvent Preparation: Prepare a solvent system of Dichloromethane (DCM) / Methanol (MeOH) / 25% aqueous NH₄OH. A standard starting isocratic blend or gradient baseline is 90:9:1 (v/v/v).

  • Column Equilibration: Flush the standard normal-phase silica column with 3 to 5 column volumes (CV) of the modified solvent. Self-Validation Check: The column must be fully saturated with the basic modifier before loading; otherwise, the compound will streak at the solvent front.

  • Sample Loading: Dissolve the crude piperidinone in a minimum volume of DCM. If the sample is insoluble in DCM, dry-load it onto Celite or basic alumina.

  • Elution: Run the gradient. The basic modifier ensures sharp, symmetrical elution bands.

  • Post-Purification: Co-evaporate the collected fractions with toluene under reduced pressure to azeotropically remove residual NH₄OH and water.

Strategy 2: Strong Cation Exchange (SCX) Catch-and-Release

Causality & Principle: When normal-phase chromatography fails, or when removing large amounts of neutral/acidic byproducts is required, SCX solid-phase extraction (SPE) is highly effective. SCX resins (e.g., propylsulfonic acid, pKa < 1) ionically bind the protonated piperidinone amine. Non-basic impurities are washed away, and the target is subsequently "released" by neutralizing the amine with an ammonia-methanol solution[4],[5].

Protocol: SCX-2 Catch-and-Release Workflow
  • Conditioning: Condition a pre-packed SCX-2 cartridge (Rule of thumb: 1g of resin per 0.5g of crude mixture) with 5 CV of Methanol (MeOH).

  • Loading (Catch): Dissolve the crude mixture in MeOH or DCM/MeOH (1:1) and apply it to the cartridge. The basic piperidinone is retained as a sulfonic acid salt[4].

  • Washing: Wash the column with 5 CV of MeOH, followed by 3 CV of Acetonitrile or THF. Self-Validation Check: Monitor the wash fractions via TLC or LC-MS to ensure all neutral and acidic impurities (e.g., unreacted electrophiles, triphenylphosphine oxide) have been completely eluted.

  • Elution (Release): Elute the target piperidinone using 5 CV of 2.0 M Ammonia in Methanol. The ammonia deprotonates the piperidinone, disrupting the ionic bond[4],[5].

  • Isolation: Concentrate the eluate under reduced pressure to yield the highly pure free-base piperidinone.

Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Principle: For highly polar, water-soluble piperidinones (e.g., deprotected 4-piperidinone salts) that lack sufficient lipophilicity for C18 retention, HILIC provides an orthogonal solution. HILIC uses a polar stationary phase (e.g., bare silica, amine-bonded silica) and a highly organic, water-deficient mobile phase. The polar piperidinone partitions into an enriched water layer immobilized on the stationary phase, allowing for excellent retention and separation,[6].

Protocol: HILIC Purification
  • Column Selection: Select an Amine-bonded or Amide-bonded HILIC column[6].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Solvent B: Acetonitrile (MeCN).

  • Equilibration: Equilibrate the column with 95% B for at least 10 to 15 CV. Note: HILIC requires significantly longer equilibration times than RP-HPLC to establish the aqueous layer on the stationary phase.

  • Sample Dilution: Dissolve the sample in a diluent matching the starting mobile phase (e.g., 95% MeCN). Self-Validation Check: High water content in the sample diluent will disrupt the localized partitioning layer and cause severe peak distortion.

  • Gradient: Run a shallow gradient from 95% B down to 60% B over 20 minutes. The polar piperidinone will elute as the mobile phase water concentration increases.

Quantitative Comparison of Purification Methods

To facilitate rapid method selection, the performance metrics of each technique are summarized below:

Purification MethodTarget Analyte ProfileTypical RecoveryPurityScalabilityKey Advantage
Modified Normal Phase Lipophilic, moderately basic75 - 85%>90%High (Multi-gram)Low cost, utilizes standard equipment
SCX Catch-and-Release Highly basic, mixed with neutrals90 - 98%>95%Medium (Up to 10g)Eliminates laborious aqueous workups
HILIC / RP-HPLC Highly polar, water-soluble80 - 90%>99%Low (Prep-scale mg)Exceptional resolution for structural isomers

Decision Matrix Workflow

PiperidinonePurification Start Crude Piperidinone Mixture Polarity Is the intermediate highly polar or water-soluble? Start->Polarity HILIC HILIC / RP-HPLC (High Purity, Low Scale) Polarity->HILIC Yes (LogD < 0) Basicity Are there major basic impurities present? Polarity->Basicity No (Lipophilic) SCX SCX Catch-and-Release (Removes Neutrals/Acids) Basicity->SCX No (Only target is basic) MNPC Modified Normal Phase (DCM/MeOH/NH4OH) Basicity->MNPC Yes (Needs separation from other bases) Failed Review protecting group strategy (e.g., N-BOC) MNPC->Failed Streaking persists

Decision matrix for selecting the optimal piperidinone purification technique.

References

  • Biotage. "ISOLUTE Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines." Biotage Application Notes. [Link]

  • SiliCycle. "SiliaBond SCX and SCX-2: Silicas of the Month for April and May 2007." Namiki-S.[Link]

  • Reddit Chempros. "Purification of strong polar and basic compounds." r/Chempros. [Link]

  • Defense Technical Information Center (DTIC). "Fentanyl Synthesis Using N-BOC-4-Piperidinone." DTIC Reports. [Link]

  • Waters. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog.[Link]

  • Mazums. "Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review." Mazums Open Access.[Link]

  • Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage Blog.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-hydroxyacetyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Yield and Purity for N-Glycolyl-4-Piperidone Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 1-(2-hydroxyacetyl)piperidin-4-one (also known as N-glycolyl-4-piperidone) presents a unique set of challenges due to the bifunctional nature of the glycolyl group (alcohol + acid) and the inherent instability of the 4-piperidone core. Low yields are typically caused by three factors: competitive O-acylation (polymerization of glycolic acid), poor isolation efficiency (high water solubility of the product), and aldol-type polymerization of the piperidone free base.

This guide provides two validated protocols and a troubleshooting matrix designed to bypass these specific failure modes.

Module 1: Validated Synthetic Protocols

Route A: The "Atom Economy" Method (Glycolide Ring Opening)

Recommended for: High purity, scale-up, and avoiding coupling reagents.

This method utilizes the nucleophilic attack of the piperidine nitrogen on glycolide. It is superior to direct amide coupling because it eliminates the risk of O-acylation (self-esterification) of glycolic acid.[1]

Reagents:

  • 4-Piperidone Monohydrate Hydrochloride[1]

  • Glycolide (1,4-Dioxane-2,5-dione)[1]

  • Triethylamine (TEA) or DIPEA

  • Solvent: Anhydrous THF or Dichloromethane (DCM)[1]

Protocol:

  • Free Base Liberation: Suspend 4-piperidone HCl (1.0 equiv) in DCM. Add TEA (1.1 equiv) dropwise at 0°C. Stir for 30 mins.

    • Critical Check: Ensure the piperidone is fully neutralized.[1] If using the monohydrate HCl, add MgSO₄ to sequester released water.

  • Addition: Add Glycolide (0.55 equiv - Note: Glycolide provides two glycolyl units) in one portion.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. The reaction is driven by the relief of ring strain.

  • Monitoring: TLC (10% MeOH in DCM). Stain with KMnO₄ (product shows as a polar spot).[1]

Route B: The "Standard" Method (EDC/HOBt Coupling)

Recommended for: Small scale, medicinal chemistry libraries.

Reagents:

  • 4-Piperidone HCl[1]

  • Glycolic Acid[1]

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • HOBt (Hydroxybenzotriazole)[1]

  • Base: DIPEA[1]

Protocol:

  • Activation: Dissolve Glycolic acid (1.0 equiv) in DMF/DCM (1:1). Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C. Stir for 30 min to form the active ester.

  • Amine Addition: In a separate vessel, neutralize 4-piperidone HCl (1.0 equiv) with DIPEA (2.5 equiv) in DMF. Add this solution to the activated acid.

  • Reaction: Stir at RT for 16 hours.

Module 2: Troubleshooting & Optimization (Q&A)

Category 1: Reaction Stalling & Impurities[1][2]

Q: My reaction mixture turned into a polymeric gum. What happened? A: You likely experienced O-acylation .[1] In the presence of coupling agents, the hydroxyl group of glycolic acid can react with the activated carboxylate of another glycolic acid molecule, forming polyesters (poly-glycolide).

  • Fix: Switch to Route A (Glycolide) . If you must use Route B, use a silyl-protected glycolic acid (e.g., tert-butyldimethylsilyloxyacetic acid) and deprotect with TBAF post-coupling.[1]

Q: I see multiple spots on TLC, and the starting material (piperidone) is gone. A: 4-Piperidone is unstable as a free base. If left unreacted in basic solution, it undergoes self-condensation (aldol-like trimerization).[1]

  • Fix: Do not generate the free base of piperidone until the exact moment of coupling. Ensure your electrophile (activated ester or glycolide) is present before or immediately upon adding the base to the piperidone salt.

Category 2: Isolation & Workup (The "Yield Killer")

Q: The reaction looked good on LCMS, but I recovered <10% yield after aqueous extraction. A: This is the most common failure mode. 1-(2-hydroxyacetyl)piperidin-4-one is highly polar and water-soluble.[1] It partitions into the aqueous layer during standard DCM/Water extractions.[1]

  • Fix: Do not use a standard aqueous wash.

    • Method 1 (Salting Out): Saturate the aqueous layer with NaCl and extract with CHCl₃:Isopropanol (3:1) .[1]

    • Method 2 (Dry Workup): Evaporate the reaction solvent (DMF/DCM) completely.[1] Triturate the residue with Acetone or Ether to precipitate inorganic salts (EDC urea/Ammonium salts). Filter and concentrate the filtrate.[2]

    • Method 3 (Resin): Use a polymer-supported scavenger (e.g., Amberlyst A-21) to remove acid impurities without an aqueous wash.[1]

Module 3: Critical Data & Visualization

Solvent & Coupling Agent Screening Matrix
Coupling SystemSolventYield (Isolated)PurityNotes
Glycolide (Route A) DCM 85-92% High Best atom economy.[1] Simple workup.
Glycolide (Route A)THF78-85%HighSlower reaction rate than DCM.[1]
EDC / HOBtDMF60-70%MedDifficult to remove DMF; product lost in water wash.[1]
HATU / DIPEADMF55-65%HighHATU byproducts are hard to separate from polar product.[1]
DCC / DMAPDCM<40%LowDCU urea contamination is severe.[1] Avoid.
Reaction Pathway Analysis

The following diagram illustrates the mechanistic pathways, highlighting the "Yield Killers" (Red) and the "Golden Route" (Green).

ReactionPathway Start 4-Piperidone HCl FreeBase Piperidone Free Base (Unstable) Start->FreeBase Neutralization Base Base (DIPEA/TEA) Product Target: 1-(2-hydroxyacetyl) piperidin-4-one FreeBase->Product Nucleophilic Attack Side1 Side Rxn: Self-Aldol Polymerization FreeBase->Side1 Slow Addition or Excess Base RouteA Route A: Glycolide RouteA->Product Ring Opening (No O-Acylation) RouteB Route B: Glycolic Acid + EDC RouteB->Product Coupling Side2 Side Rxn: O-Acylation (Polyester) RouteB->Side2 Competitive OH Attack

Caption: Mechanistic flow comparing the Glycolide route (Green) vs. EDC coupling (Yellow) and potential failure modes (Red).

Workup Decision Tree

Use this logic flow to determine the correct isolation strategy based on your reaction scale and impurities.

WorkupLogic Input Crude Reaction Mixture CheckSolvent Solvent Used? Input->CheckSolvent DMF DMF/DMSO CheckSolvent->DMF Volatile DCM/THF CheckSolvent->Volatile AqWash Aqueous Wash? DMF->AqWash Evap Evaporate to Dryness Volatile->Evap Triturate Triturate Residue (Acetone/Ether) Evap->Triturate Warn STOP! Product is Water Soluble. Yield Loss Risk. AqWash->Warn AltExtract Use CHCl3:IPA (3:1) + Sat. NaCl Warn->AltExtract Lyophilize Lyophilize directly Purify via Reverse Phase Warn->Lyophilize

Caption: Decision matrix for isolation.[1] Standard aqueous washes are flagged as high-risk for this polar molecule.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Sahu, S. K., et al. (2013).[1][3] Piperidin-4-one: the potential pharmacophore.[1][3] Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.[1][3] Link

  • Pfizer Inc. (2012).[1][2] Compounds that modulate the activity of the G-protein-coupled receptor GPR119.[1][2] WO2012069948A1.[1] (Describes analogous piperidine acylation and workup conditions). Link

  • Sigma-Aldrich. (n.d.).[1] 4-Piperidone monohydrate hydrochloride Product Specification. (Data on stability and storage). Link

  • Gao, J., et al. (2017).[1][4] Synthesis of Glycolamides via Aminolysis of Glycolide.[1] Tetrahedron Letters (General reference for glycolide-amine ring opening chemistry).[1]

Sources

Technical Support Center: Minimizing Side Reactions During 4-Piperidone Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-piperidone acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. The acylation of 4-piperidone is a cornerstone reaction in the synthesis of numerous pharmaceutical compounds. However, its success is often hampered by a variety of side reactions that can significantly reduce yields and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the acylation of 4-piperidone. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven strategies to mitigate them, ensuring the integrity and efficiency of your synthetic routes.

Understanding the Challenges: Competing Reaction Pathways

The 4-piperidone molecule possesses multiple reactive sites: the secondary amine, the enolizable ketone, and the α-protons. This inherent reactivity can lead to a mixture of products if the reaction conditions are not carefully controlled. The primary side reactions of concern are:

  • Self-Condensation (Aldol Reaction): The enolizable nature of the ketone can lead to self-condensation, forming β-hydroxy ketone adducts which can then dehydrate to α,β-unsaturated ketones.

  • N-Acylation vs. C-Acylation: The secondary amine is a potent nucleophile and can compete with the desired C-acylation at the α-position of the ketone.

  • Over-Acylation: The introduction of multiple acyl groups onto the molecule can occur, leading to undesired byproducts.

The following sections will provide detailed guidance on how to suppress these unwanted transformations.

Visualizing the Competing Pathways

G 4-Piperidone 4-Piperidone Desired C-Acylation Product Desired C-Acylation Product 4-Piperidone->Desired C-Acylation Product C-Acylation N-Acylation Side Product N-Acylation Side Product 4-Piperidone->N-Acylation Side Product N-Acylation Self-Condensation Product Self-Condensation Product 4-Piperidone->Self-Condensation Product Self-Condensation Acylating Agent Acylating Agent Acylating Agent->Desired C-Acylation Product Acylating Agent->N-Acylation Side Product Base Base Base->Desired C-Acylation Product Base->Self-Condensation Product Over-Acylation Product Over-Acylation Product Desired C-Acylation Product->Over-Acylation Product Further Acylation

Caption: Competing reaction pathways in 4-piperidone acylation.

Troubleshooting Guide & FAQs

Issue: Predominant Self-Condensation (Aldol Reaction)

The presence of α-protons on the 4-piperidone ring makes it susceptible to base-catalyzed self-condensation, a classic aldol reaction. This leads to the formation of dimers and oligomers, reducing the yield of the desired acylated product.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning into a complex, high-molecular-weight mess. What is happening?

A1: This is a classic sign of uncontrolled self-condensation. Under basic conditions, the enolate of one 4-piperidone molecule attacks the carbonyl group of another, initiating a cascade of aldol additions and subsequent dehydrations.[1][2]

Q2: How can I prevent this self-condensation?

A2: Several strategies can be employed:

  • Choice of Base: Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA).[3] LDA rapidly and quantitatively converts the ketone to its enolate at low temperatures, minimizing the concentration of the neutral ketone available for nucleophilic attack.[3][4]

  • Temperature Control: Perform the enolate formation at low temperatures (-78 °C is common) to kinetically favor enolate formation over condensation.[3][5]

  • Slow Addition: Add the 4-piperidone solution slowly to the cooled base solution. This ensures that the ketone is immediately converted to the enolate, keeping the concentration of the electrophilic ketone low.[1][3]

  • Directed Aldol Approach: Pre-form the enolate of 4-piperidone with a strong base like LDA before adding the acylating agent.[3] This "directed" approach ensures that the enolate is present to react with the acylating agent rather than another molecule of 4-piperidone.

Protocol: Directed Acylation via Pre-formed Lithium Enolate

This protocol is designed to minimize self-condensation by ensuring complete enolate formation before the introduction of the acylating agent.

Materials:

  • N-protected 4-piperidone (e.g., N-Boc-4-piperidone)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Acylating agent (e.g., acetyl chloride)

  • -78 °C cooling bath (dry ice/acetone)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the N-protected 4-piperidone (1.0 equiv.) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.05 equiv.) dropwise to the stirring ketone solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the acylating agent (1.0 equiv.) dropwise to the enolate solution at -78 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

Issue: Competing N-Acylation

The secondary amine of unprotected 4-piperidone is a strong nucleophile and will readily react with acylating agents, leading to the formation of an N-acyl-4-piperidone, a common and often undesired side product.

Frequently Asked Questions (FAQs)

Q1: I am getting a significant amount of a product with a mass corresponding to the acylation of the nitrogen. How do I favor C-acylation?

A1: The most effective strategy to prevent N-acylation is to protect the piperidine nitrogen with a suitable protecting group before attempting C-acylation.[6]

Q2: What are the best protecting groups for the piperidine nitrogen?

A2: The choice of protecting group is critical and depends on the overall synthetic strategy. Common and effective protecting groups include:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).[6][7] The use of N-Boc-4-piperidone allows for selective reactions at the carbonyl group without interference from the amine.[6]

  • Benzyloxycarbonyl (Cbz or Z): Another common protecting group, stable to acidic and basic conditions, and readily removed by catalytic hydrogenation.[8]

  • Benzyl (Bn): A robust protecting group that can be removed by hydrogenolysis.[9]

Protocol: N-Protection of 4-Piperidone with Boc Anhydride

Materials:

  • 4-Piperidone hydrochloride hydrate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend 4-piperidone hydrochloride hydrate (1.0 equiv.) in DCM.

  • Add triethylamine (2.2 equiv.) and stir until the solid dissolves.

  • Add (Boc)₂O (1.1 equiv.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.

Visualizing the Protective Strategy

G cluster_0 Unprotected Pathway cluster_1 Protected Pathway 4-Piperidone 4-Piperidone N-Acylation N-Acylation Product 4-Piperidone->N-Acylation Competing Reaction C-Acylation_A C-Acylation Product 4-Piperidone->C-Acylation_A Desired Reaction Acylating Agent_A Acylating Agent Acylating Agent_A->N-Acylation Acylating Agent_A->C-Acylation_A N-Protected 4-Piperidone N-Protected 4-Piperidone C-Acylation_B Desired C-Acylation Product N-Protected 4-Piperidone->C-Acylation_B Selective Reaction Acylating Agent_B Acylating Agent Acylating Agent_B->C-Acylation_B

Caption: Strategic use of a nitrogen protecting group to prevent N-acylation.

Issue: Over-Acylation

In some cases, more than one acyl group can be introduced, particularly if the initial C-acylated product is also enolizable.

Frequently Asked Questions (FAQs)

Q1: I am observing a product with a mass corresponding to the addition of two acyl groups. How can I achieve mono-acylation?

A1: Over-acylation can be minimized by careful control of stoichiometry and reaction conditions.

  • Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the acylating agent relative to the 4-piperidone substrate.

  • Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration, favoring mono-acylation.[10]

  • Low Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-acylation.[10]

Data Summary: Impact of Reaction Conditions on Product Distribution
ConditionBaseTemperature (°C)Desired Product Yield (%)N-Acylation (%)Self-Condensation (%)
1NaH25453025
2LDA-7885<5<10
3 (N-Protected)LDA-78>950<5

Note: These are representative yields and will vary based on the specific acylating agent and substrate.

Purification Strategies

The purification of acylated 4-piperidones can be challenging due to the similar polarities of the starting material, product, and byproducts.

  • Column Chromatography: Silica gel chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: If the product has a different pKa than the starting material or byproducts, an acid-base extraction can be used to separate them.

Conclusion

Minimizing side reactions in the acylation of 4-piperidone is achievable through a systematic and well-informed approach. By understanding the underlying mechanisms of competing reactions and implementing the strategies outlined in this guide—namely, the use of appropriate protecting groups, careful selection of bases and reaction conditions, and controlled stoichiometry—researchers can significantly improve the yield and purity of their desired acylated products.

References

Sources

Preventing polymerization of 1-(2-hydroxyacetyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization & Handling of 1-(2-Hydroxyacetyl)piperidin-4-one

Case ID: #POLY-HAP4-001 Status: Active Priority: High (Irreversible Degradation Risk)[1]

Executive Summary

1-(2-Hydroxyacetyl)piperidin-4-one (HAP-4) is a bifunctional intermediate possessing both a reactive ketone (C4 position) and a primary alcohol (on the N-glycolyl side chain).[1] This dual functionality makes the molecule inherently unstable and prone to two distinct modes of self-polymerization: Aldol Condensation (C-C bond formation) and Intermolecular Hemiketalization (C-O bond formation).[1]

This guide provides the mechanistic understanding and practical protocols required to prevent these degradation pathways, ensuring the integrity of your starting material for downstream synthesis.

Part 1: The Polymerization Mechanism

To prevent polymerization, one must first understand the driving forces. HAP-4 does not undergo radical polymerization like styrene; instead, it undergoes step-growth oligomerization driven by nucleophilic attack.[1]

Mechanism A: Aldol Oligomerization (Base-Catalyzed)

The C3 and C5 protons of the piperidin-4-one ring are acidic (pKₐ ~18-20).[1] In the presence of even trace bases (amines, hydroxide), an enolate forms.[1] This enolate attacks the ketone of a neighboring molecule, forming a dimer. This dimer can dehydrate and continue reacting, forming a complex, colored oligomer (often observed as a red/brown tar).[1]

Mechanism B: Poly-Hemiketal Formation (Acid/Base-Catalyzed)

The primary hydroxyl group of the glycolyl chain is a nucleophile.[1] It can attack the electrophilic ketone of another HAP-4 molecule.[1] This forms a hemiacetal dimer. If this process repeats, it forms a linear poly-hemiketal chain.[1] This is reversible but favored at high concentrations and low temperatures without solvent.

Visualization of Degradation Pathways:

HAP4_Degradation Monomer HAP-4 Monomer (Liquid/Oil) Enolate Enolate Intermediate (Reactive Nucleophile) Monomer->Enolate Trace Base (Deprotonation) Hemiketal Hemiketal Dimer (Reversible) Monomer->Hemiketal Self-Reaction (High Conc.) AldolDimer Aldol Dimer (beta-Hydroxy Ketone) Enolate->AldolDimer + Monomer Dehydrated Enone Oligomer (Red/Brown Tar) AldolDimer->Dehydrated - H2O (Irreversible) Dehydrated->Dehydrated Chain Growth PolyKetal Poly-Hemiketal (Viscous Gum) Hemiketal->PolyKetal + Monomer (Oligomerization)

Figure 1: Competing degradation pathways for 1-(2-hydroxyacetyl)piperidin-4-one.[1] The red path (Aldol) leads to irreversible tar formation, while the green path (Hemiketal) leads to reversible gum formation.[1]

Part 2: Troubleshooting Guide (FAQs)

Q1: My clear oil turned into a red/brown viscous tar overnight. What happened? A: You likely triggered the Aldol Condensation pathway. This color change is characteristic of conjugated enone formation derived from piperidin-4-one self-condensation.[1]

  • Cause: Presence of trace basic impurities (e.g., residual amines from synthesis, basic alumina, or unneutralized aqueous workup).[1]

  • Solution: Ensure the compound is neutral or slightly acidic (pH 5-6).[1] Avoid storing in basic glassware (base-washed).[1]

Q2: The compound solidified into a white waxy solid, but dissolves back into methanol. Is it polymerized? A: This is likely Hemiketal Oligomerization or Hydrate formation . Unlike the aldol tar, this process is often reversible.

  • Cause: High concentration (neat oil) allows the -OH of one molecule to find the C=O of another.

  • Solution: Dissolve in a protic solvent (like methanol) to break the intermolecular hemiketal bonds, or store as a dilute solution in a non-nucleophilic solvent (e.g., DCM, THF).[1]

Q3: Can I distill this compound to purify it? A: NO. Heating 1-(2-hydroxyacetyl)piperidin-4-one is dangerous for its stability.[1] Heat accelerates both aldol condensation and potential intermolecular esterification (between the alcohol and the amide/ketone).

  • Recommendation: Use flash column chromatography (silica gel) or low-temperature recrystallization if applicable.[1] If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) at the lowest possible temperature, but expect significant loss to polymerization.[1]

Q4: What is the optimal storage condition? A:

  • State: Dilute solution (preferred) or frozen neat oil.

  • Temperature: -20°C or -80°C.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous). Moisture promotes hydrate formation, which can catalyze further degradation.

Q5: Which solvents should I avoid? A:

  • Avoid: Acetone (reacts with the amine/alcohol), Water (forms hydrates), Strong Bases (Pyridine, TEA - triggers aldol).[1]

  • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).[1]

Part 3: Experimental Protocols

Protocol A: Stabilization & Storage

Use this protocol immediately after synthesis or purchase.

  • Acid Wash (Crucial): If the compound was synthesized from a basic precursor, wash the organic layer with 0.5M NaH₂PO₄ (pH ~4.5) during workup. This removes trace bases without being acidic enough to trigger acid-catalyzed degradation.[1]

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ (Magnesium Sulfate) as it is slightly Lewis acidic and can sometimes catalyze condensation in sensitive ketones.

  • Solvent Removal: Evaporate solvent at <30°C . Do not heat the water bath above 35°C.

  • Aliquot & Freeze:

    • Dissolve the residue in anhydrous DCM or Toluene (100 mg/mL) if possible.

    • If neat storage is required, aliquot into amber vials under Argon.

    • Store at -20°C .

Protocol B: Purification via Flash Chromatography

Use this if the compound has started to degrade (yellowing).

ParameterCondition
Stationary Phase Neutral Silica Gel (pH 7.0).[1] Avoid basic alumina.
Mobile Phase DCM : Methanol (95:5 to 90:10).
Additive None usually required. If streaking occurs, use 0.1% Acetic Acid (do NOT use TEA/Ammonia).[1]
Loading Liquid loading (dissolved in DCM). Avoid solid loading on Celite if possible (surface acidity issues).
Fraction Collection Collect immediately and evaporate cool. Do not leave fractions in solution overnight.

References

  • Piperidin-4-one Reactivity

    • Detailed analysis of the aldol condens
    • Source: Sahu, S. K., et al. (2013).[1][2] "Piperidin-4-one: the potential pharmacophore."[1][2] Mini Reviews in Medicinal Chemistry, 13(4), 565-583.[1][2] Link

  • Aldol Condensation Mechanism

    • Foundational mechanism of base-catalyzed self-condensation of ketones.[1]

    • Source: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] Link

  • Handling of Labile Ketones

    • General protocols for stabilizing enolizable ketones against polymeriz
    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] Link

  • Hemiacetal/Ketal Oligomerization

    • Mechanistic insight into alcohol-ketone reversible polymeriz
    • Source: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link[1]

Sources

Technical Support Center: Solvent Optimization for Piperidin-4-one Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidone Paradox

Piperidin-4-one is a deceptive scaffold.[1][2] While it appears to be a simple ketone, its reactivity is complicated by three factors:

  • The Hydrate Equilibrium: It is almost exclusively supplied as the hydrochloride monohydrate (

    
    ).[2] The water molecule is not just "wetness"; it is often chemically bound as the gem-diol, which is non-electrophilic.[1]
    
  • Amine/Ketone Competition: The secondary amine (if unprotected) is a nucleophile that can compete with your intended reagents, leading to polymerization.[2]

  • Solubility vs. Stability: The salt form requires protic solvents (water/methanol) for solubility, but the free base is unstable in air (oxidation/dimerization) and requires non-polar aprotic solvents for many reactions.[2]

This guide addresses these specific challenges through the lens of solvent engineering.

Module 1: Feedstock Management (The HCl Hydrate)

Context: Most commercial sources supply 4-piperidone as the hydrochloride monohydrate.[1][2] Using this directly in anhydrous reactions (like Grignard or Lewis-acid catalyzed reductive aminations) is the #1 cause of failure.[1]

Troubleshooting Guide: Handling the Salt

Q1: My reaction with Ti(OiPr)4 turned into a gel and stalled. Why? Diagnosis: You likely used the monohydrate salt directly.[1][2] Titanium(IV) isopropoxide is a water scavenger.[2][3] If you add it to the hydrate, it hydrolyzes immediately to form


 (the white gel), killing the catalyst before it can activate the ketone.
Solution:  You must "Free-Base and Dry" in situ or prior to the reaction.[1][2]

Q2: How do I select a solvent for free-basing? Protocol: The choice depends on your downstream reaction.

Downstream ReactionRecommended SolventBaseWhy?
Reductive Amination (STAB) 1,2-Dichloroethane (DCE) or 2-MeTHF TEA or DIPEAThe salt dissolves in the base, and the organic solvent solubilizes the resulting free base.[1]
Grignard / Organolithium THF or 2-MeTHF K2CO3 (aq)

Extract
Complete removal of water is critical; biphasic extraction required.[1][2]
Knoevenagel Ethanol Piperidine (cat.)[2][4]Ethanol tolerates the salt; the catalyst acts as the base.[1]
Standard Operating Procedure: In-Situ Neutralization

For Reductive Amination in DCE/DCM:

  • Suspend 4-piperidone

    
     HCl 
    
    
    
    H2O (1.0 equiv) in DCE.
  • Add Triethylamine (1.1 equiv) . The mixture will clear as the amine salt forms, then precipitate

    
    .[2]
    
  • Add 4Å Molecular Sieves (activated) and stir for 30 mins to capture the released hydrate water.

  • Crucial: Do not filter yet if using STAB (Sodium Triacetoxyborohydride); proceed directly.[2]

Module 2: Reductive Amination (The Workhorse)

Context: This is the most common reaction for this scaffold (e.g., Fentanyl analog synthesis, library generation).[2] The choice of reducing agent dictates the solvent.[1]

Decision Matrix: Solvent-Reductant Compatibility
Reducing AgentCompatible SolventsIncompatible Solvents Why?
NaBH(OAc)3 (STAB) DCE, DCM, 2-MeTHF, Toluene Methanol, Ethanol, WaterSTAB reacts rapidly with protic solvents, decomposing the hydride.[1]
NaBH3CN Methanol, Ethanol Hexane, Ether (Low solubility)Requires a protic solvent to solubilize the iminium intermediate.[2]
NaBH4 Methanol DCE, DCMToo strong; reduces ketones to alcohols if imine formation is slow.[1][2]
Troubleshooting Guide: Reductive Amination

Q3: I am seeing large amounts of the reduced alcohol (4-hydroxypiperidine) instead of my amine product. Cause: The imine formation equilibrium was too slow, and the reducing agent attacked the ketone. Solvent Fix:

  • Switch to DCE (1,2-Dichloroethane): It promotes tighter ion-pairing and faster imine formation than THF.[1][2]

  • Add Acetic Acid (AcOH): Use 1.0–2.0 equivalents. In DCE, AcOH catalyzes the dehydration of the hemiaminal to the imine.

Q4: Can I replace toxic DCE/DCM with a green solvent? Answer: Yes. 2-Methyltetrahydrofuran (2-MeTHF) is the superior alternative.[1][2][5]

  • Benefit: It has higher solubility for the piperidone free base than Toluene.[1][2]

  • Benefit: It separates easily from water during workup (unlike THF).[2]

  • Protocol Adjustment: You may need to heat to 40°C to match the reaction rate of DCE.[2]

Visual Workflow: Reductive Amination Strategy

ReductiveAmination Start Start: Piperidone HCl Monohydrate SolventCheck Select Reducing Agent Start->SolventCheck PathSTAB Route A: STAB (Mild, Selective) SolventCheck->PathSTAB Acid Sensitive Groups PathCyan Route B: NaBH3CN (Traditional) SolventCheck->PathCyan General Purpose SolventSTAB Solvent: DCE or 2-MeTHF (+ 1 eq TEA) PathSTAB->SolventSTAB Issue Problem: Low Conversion? SolventSTAB->Issue SolventCyan Solvent: Methanol (pH adjusted to 5-6) PathCyan->SolventCyan SolventCyan->Issue Solution Add Ti(OiPr)4 (Water Scavenger) Issue->Solution If solvent is dry

Figure 1: Decision logic for reductive amination solvents based on reducing agent choice.

Module 3: Condensation Reactions (Knoevenagel & Mannich)[2]

Context: Reactions requiring the loss of water (C=C bond formation) are thermodynamically unfavorable in wet solvents.[2]

Troubleshooting Guide: Water Removal

Q5: My Knoevenagel condensation (Piperidone + Malononitrile) yields are stuck at 50%. Analysis: The water produced by the reaction is hydrolyzing the product back to starting materials.[2] Solvent Strategy:

  • Traditional: Benzene/Toluene with Dean-Stark trap. Problem: Piperidone can be thermally unstable at 110°C (Toluene reflux).[2]

  • Optimized: Ethanol at Room Temperature.

    • Mechanism:[2][3][6][7] While counter-intuitive, Knoevenagel reactions in Ethanol often precipitate the product, driving the equilibrium forward by removing the product from the solution phase.

  • Green Alternative: Water. [1][2][4]

    • Yes, Water:[2] Using water as the solvent with no organic co-solvent often forces the organic reactants into hydrophobic droplets ("on-water" effect), accelerating the reaction and precipitating the product immediately.[1]

Q6: Mannich Reaction: The product oils out and degrades. Solution: Switch from aqueous/alcoholic media to Acetonitrile (ACN) .[2]

  • Why: ACN is polar enough to dissolve the Mannich salt (iminium) but aprotic.[2] It prevents the hydrolysis of the iminium intermediate.[1][2] The product often crystallizes directly from cooling ACN.[1][2]

Module 4: Green Chemistry & Scale-Up

For researchers moving from mg to gram scale, solvent toxicity becomes a regulatory hurdle.[1][2]

Replacement Table:

Toxic SolventGreen ReplacementPerformance Note
Dichloromethane (DCM) Ethyl Acetate (EtOAc) Good for extractions, but poor for solubilizing piperidone salts.
1,2-Dichloroethane (DCE) 2-MeTHF Excellent.[1] Forms azeotrope with water (helps drying).[1][2] Higher boiling point allows faster kinetics.[1][2]
DMF/DMAc CPME (Cyclopentyl methyl ether) Resists peroxide formation.[1][2] Good for high-temp alkylations.[1][2]

References

  • BenchChem. Application Notes: Reductive Amination of 4-Piperidone with Aniline.[1][2][8] (Protocol for STAB vs NaBH3CN). Link

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] J. Org.[1][2] Chem. 1996, 61, 3849-3862.[1][2] (The foundational text on STAB/DCE compatibility). Link

  • Sigma-Aldrich. Greener Solvent Alternatives: 2-Methyltetrahydrofuran.[1][2] (Data on water azeotropes and peroxide stability). Link

  • Master Organic Chemistry. Reductive Amination: NaBH3CN vs NaBH(OAc)3. (Mechanistic comparison of solvent effects). Link

  • Green Chemistry Letters. The green Knoevenagel condensation: solvent-free condensation.[1][2][9][10] (Evidence for water/solvent-free acceleration).[1][2][4] Link

Disclaimer

This guide is for research purposes only. Piperidin-4-one derivatives are potent pharmacophores; ensure all local regulations regarding precursor control (e.g., DEA List I/II) are followed.[1]

Sources

Technical Support Center: 4-Piperidone Removal & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the removal of unreacted 4-piperidone and its N-protected derivatives from complex reaction mixtures.

📊 Part 1: Diagnostic Data & Reagent Compatibility

Understanding the physicochemical properties of your specific 4-piperidone derivative is the first step in designing a rational purification strategy. The substitution at the nitrogen atom fundamentally alters the molecule's basicity and partition coefficient, dictating which removal method will succeed.

Table 1: Physicochemical Properties and Scavenger Compatibility

Compound / DerivativePredicted pKaState / PolarityOptimal Removal StrategyMechanistic Rationale
1-Methyl-4-piperidone 8.02 ± 0.20Basic Amine, Highly PolarPolymer-Supported HydrazideAvoids acid/base extraction overlap if the final product is also a basic amine.
N-Boc-4-piperidone -1.58 ± 0.20[1]Neutral Amide, LipophilicGirard's Reagent TN-protection neutralizes the amine; the ketone must be targeted to induce water solubility.
1-Benzyl-4-piperidone ~7.5 - 8.0Basic Amine, LipophilicGirard's Reagent T or ResinBenzyl group increases lipophilicity, making standard aqueous washes prone to emulsion.

🛠️ Part 2: Troubleshooting Guides & FAQs

Q1: Standard acid-base extraction is failing to remove 1-benzyl-4-piperidone from my synthesized secondary amine product. Why is this happening, and how do I fix it? A: This is a classic case of pKa overlap. 1-Benzyl-4-piperidone is a basic amine, just like your synthesized product. When you lower the pH to protonate and extract the piperidone into the aqueous layer, you are simultaneously protonating your product. The Fix: Shift your orthogonal handle from the amine to the ketone. You must leverage ketone-specific reactivity. By treating the organic phase with a ketone scavenger, you selectively alter the physical properties of the piperidone without affecting your amine product.

Q2: How does Girard's Reagent T selectively purge N-Boc-4-piperidone without the need for column chromatography? A: N-Boc-4-piperidone has a predicted pKa of -1.58[1], meaning it behaves as a neutral, highly lipophilic molecule that will co-extract with your product in organic solvents. Girard's Reagent T (Trimethylacetohydrazideammonium chloride) contains a hydrazide moiety that undergoes a condensation reaction specifically with aldehydes and ketones[2]. The Causality: The reaction forms a stable hydrazone. Because Girard's Reagent T contains a pre-charged quaternary ammonium group, the resulting piperidone-hydrazone adduct acquires a permanent positive charge[3]. This drastically shifts its partition coefficient, forcing the unreacted piperidone entirely into the aqueous phase during a simple water wash, leaving your pure product in the organic layer.

Q3: My target product is highly water-soluble and acid-sensitive. I cannot use Girard's Reagent T because the aqueous washes cause product loss. What is the alternative? A: You should utilize a solid-phase extraction approach using a polymer-supported scavenger, such as a hydrazide-bound resin (e.g., Amb15-Iso) or polymer-supported tosylhydrazine[4]. The Causality: These macroscopic polymer beads feature covalently attached hydrazine groups. When added to your crude mixture in a non-aqueous solvent, the resin reacts with the ketone of the 4-piperidone via condensation, covalently tethering the impurity to the solid support[5]. Because the polymer is insoluble, you simply remove the bound impurity via vacuum filtration. This is a completely anhydrous, neutral process that protects acid-sensitive, water-soluble products.

🗺️ Part 3: Purification Workflow Decision Matrix

Use the following logic tree to determine the optimal self-validating purification protocol for your specific synthesis.

PiperidoneRemoval Start Unreacted 4-Piperidone in Crude Mixture CheckN Is the N-position protected? (e.g., Boc, Cbz) Start->CheckN Basic Unprotected / N-Alkyl (Basic Amine, pKa ~8.0) CheckN->Basic No / Alkyl Neutral N-Protected (Boc/Cbz) (Neutral Amide) CheckN->Neutral Yes ProdBasic Is final product a basic amine? Basic->ProdBasic Deriv Ketone Derivatization Required Neutral->Deriv Standard extraction fails AcidBase pH-Controlled Acid/Base Extraction ProdBasic->AcidBase No (Product is neutral) ProdBasic->Deriv Yes (pKa overlap) Girard Girard's Reagent T (Aqueous Wash) Deriv->Girard Product is lipophilic Polymer Polymer-Supported Hydrazide (Filtration) Deriv->Polymer Product is water-soluble or acid-sensitive

Workflow for selecting the optimal 4-piperidone removal strategy based on molecular properties.

🔬 Part 4: Validated Experimental Protocols

Protocol A: Aqueous Purge via Girard's Reagent T Derivatization

Best for: Lipophilic products contaminated with N-Boc or N-Benzyl-4-piperidone.

Mechanism: Converts the neutral/lipophilic ketone into a permanently charged, water-soluble quaternary ammonium hydrazone[2],[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude reaction mixture (containing the product and unreacted 4-piperidone) in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.

  • Reagent Addition: Add 1.5 to 2.0 molar equivalents (relative to the estimated unreacted 4-piperidone) of Girard's Reagent T to the organic phase.

  • Catalysis: Add 10% (v/v) glacial acetic acid to catalyze the hydrazone formation.

  • Incubation: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours.

  • Self-Validation Check 1: Spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A lack of an orange/red spot confirms the complete consumption of the ketone.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water. Shake vigorously and allow the layers to separate. The charged piperidone-hydrazone adduct will partition entirely into the aqueous layer.

  • Neutralization: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (

    
    ) to remove residual acetic acid.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the piperidone-free product.
    
Protocol B: Anhydrous Scavenging via Polymer-Supported Hydrazide

Best for: Water-soluble, highly polar, or acid-sensitive products.

Mechanism: Covalently traps the ketone onto a macroscopic solid support via condensation, allowing physical removal without aqueous workup[4],[5].

Step-by-Step Methodology:

  • Resin Preparation: Swell 3.0 molar equivalents (based on resin loading capacity, typically ~2.5 mmol/g) of polymer-supported tosylhydrazine or hydrazide resin in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) for 15 minutes.

  • Reaction: Add the crude mixture dissolved in a minimum volume of the same solvent to the swollen resin.

  • Catalysis (Optional): If the product is not acid-sensitive, add a catalytic amount of mild acid (e.g., 1 mol% PPTS) to accelerate the condensation kinetics[4].

  • Agitation: Gently agitate the suspension on an orbital shaker (do not use a magnetic stir bar, as it will mechanically degrade the polymer beads) at room temperature for 12–18 hours.

  • Self-Validation Check 2: Analyze an aliquot of the supernatant via IR spectroscopy. The disappearance of the strong C=O stretching frequency at ~1710 cm⁻¹ confirms the piperidone has been fully sequestered by the resin.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake thoroughly with alternating portions of DCM and Methanol to ensure complete recovery of your target product from the polymer matrix.

  • Isolation: Evaporate the combined filtrates under reduced pressure to obtain the purified product.

📚 References

  • N-(tert-Butoxycarbonyl)-4-piperidone CAS#: 79099-07-3 - ChemicalBook Source: ChemicalBook URL:

  • 1-Methyl-4-piperidone 1445-73-4 wiki - Guidechem Source: Guidechem URL:

  • Girard's reagent T (Trimethylacetohydrazideammonium chloride) - MedchemExpress.com Source: MedChemExpress URL:

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC Source: National Institutes of Health (NIH) URL:

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed Source: National Institutes of Health (NIH) URL:

  • New Simple Polymeric Supports with Hydrazone Linkers for SolidPhase Synthesis of Ketones and Primary Amines - ResearchGate Source: ResearchGate URL:

Sources

Controlling temperature for exothermic acylation of piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical bottlenecks during the synthesis of substituted piperidines.

One of the most pervasive challenges in this space is managing the thermodynamics of N-acylation. The formation of an amide bond via acyl chlorides or anhydrides is an exceptionally rapid and highly exothermic process. When the heat of the reaction—compounded by the heat of neutralization from the accompanying base—exceeds the cooling capacity of the vessel, runaway temperatures occur. This leads to localized "hot spots," which drive competing side reactions, epimerization of chiral centers, and depressed yields.

This guide is designed to move beyond basic troubleshooting. It provides field-proven strategies, mechanistic insights, and self-validating protocols to help you master temperature control in exothermic piperidine acylation.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: Why does my piperidine acylation yield extensive byproducts (e.g., di-acylation or degradation) upon scale-up, despite working perfectly at the milligram scale? Causality & Analysis: At the milligram scale, the surface-area-to-volume ratio of a standard reaction vial is more than sufficient to passively dissipate the heat generated by the nucleophilic attack of the piperidine nitrogen on the acyl electrophile. However, upon scale-up, this ratio decreases drastically. If the reagent addition is too rapid or agitation is inadequate, localized "hot spots" form within the reactor[1]. Elevated temperatures accelerate competing side reactions, such as the hydrolysis of the acylating agent or the formation of di-acylated impurities if other reactive functional groups are present[2]. Solution: Transition from manual dropwise addition to a programmed syringe pump to strictly regulate the feed rate. Furthermore, ensure high-shear mixing is employed to disperse the acylating agent rapidly, preventing localized concentration gradients.

Q2: How can I maintain a strict 0–5 °C temperature profile when using highly reactive acylating agents like trifluoroacetic anhydride (TFAA)? Causality & Analysis: TFAA is exceptionally reactive. The acylation of piperidine with TFAA to form 1-trifluoroacetylpiperidine generates trifluoroacetic acid, which must be subsequently neutralized by a base such as triethylamine (Et₃N)[1]. Both the acylation and the acid-base neutralization steps are highly exothermic. Solution: Dilution is your primary thermodynamic buffer. Dissolve the piperidine and Et₃N in an adequate volume of anhydrous dichloromethane (DCM) (typically 0.1–0.5 M) to act as a thermal sink[2]. Pre-cool the amine solution to 0 °C before initiating the slow addition of TFAA. Always use an internal temperature probe: if the internal temperature rises above 5 °C, the feed must automatically pause to allow the cooling jacket to catch up[3].

Q3: How does the conformation of substituted piperidines affect the reaction rate and heat generation during kinetic resolution? Causality & Analysis: In the catalytic kinetic resolution of disubstituted piperidines (e.g., using chiral hydroxamic acids), the stereochemical outcome and reaction kinetics are heavily dictated by the substrate's conformation. Experimental and computational studies reveal a strong preference for the acylation of conformers where the α-substituent occupies the axial position[4]. This concerted 7-membered transition state significantly lowers the activation energy for the matched enantiomer, leading to a rapid, localized exothermic burst compared to the mismatched enantiomer[5]. Solution: When resolving cis- vs. trans-substituted piperidines, anticipate different cooling demands. Cis-2,3-disubstituted piperidines react significantly faster and generate heat more rapidly than their trans counterparts[5]. Adjust your cooling jacket setpoints proactively based on the specific diastereomer being resolved.

Q4: What is the most effective way to transition from batch to continuous flow for exothermic piperidine acylation? Causality & Analysis: Continuous flow chemistry is the definitive solution for highly exothermic reactions. Microreactors provide an immense surface-area-to-volume ratio, enabling near-instantaneous heat dissipation and precise isothermal temperature control (±1 °C)[6][7]. Solution: Pump the piperidine/base solution and the acyl chloride solution through separate pre-cooling loops before combining them in a high-turbulence T-mixer. The reaction then proceeds through a temperature-controlled microreactor coil[8]. This eliminates batch hot spots and allows for safe operation even at higher concentrations.

Part 2: Workflow Visualizations

Below are the logical architectures for troubleshooting batch temperature spikes and designing continuous flow setups.

BatchTroubleshooting Step1 Temperature Spike Detected (>10°C) Step2 Check Agitation Rate Step1->Step2 Decision1 Adequate Mixing? Step2->Decision1 Fix1 Increase Stirring Speed (Eliminate Hot Spots) Decision1->Fix1 No Step3 Assess Reagent Feed Rate Decision1->Step3 Yes Decision2 Is Feed Too Fast? Step3->Decision2 Fix2 Reduce Dosing Rate (Use Syringe Pump) Decision2->Fix2 Yes Step4 Evaluate Cooling Capacity Decision2->Step4 No Fix3 Transition to Continuous Flow Step4->Fix3 Capacity Exceeded

Figure 1: Decision tree for troubleshooting temperature spikes during batch acylation.

FlowChemistry PumpA Pump A: Piperidine + Base PreCool Pre-cooling Loops (0°C) PumpA->PreCool PumpB Pump B: Acyl Chloride PumpB->PreCool Mixer High-Turbulence T-Mixer PreCool->Mixer 0°C Feed Reactor Microreactor Coil (Active Heat Dissipation) Mixer->Reactor Rapid Mixing Quench In-line Quench (Aqueous NaHCO3) Reactor->Quench Temp Controlled

Figure 2: Continuous flow setup for isothermal exothermic acylation.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in feedback loops. The methodologies below incorporate self-validating checks to ensure the kinetics never outpace the thermodynamics.

Protocol A: Standard Batch N-Acylation with Active Temperature Feedback

Self-Validating Principle: The reagent feed rate is strictly subordinated to the internal temperature probe. If the temperature rises, the system forces a pause, preventing runaway conditions.

  • System Preparation: To a flame-dried, argon-flushed 250 mL multi-neck round-bottom flask, add the target piperidine (1.0 equiv.) and triethylamine (1.2 equiv.)[9].

  • Dilution & Thermal Sinking: Dissolve the mixture in anhydrous dichloromethane (DCM) to achieve a bulk concentration of 0.2 M[2].

  • Equilibration: Submerge the flask in an ice-water bath. Insert an internal thermocouple directly into the solution. Stir vigorously (e.g., 500 rpm) until the internal temperature stabilizes strictly between 0–2 °C[3].

  • Controlled Addition: Load the acyl chloride (1.05 equiv.) into a programmable syringe pump. Begin dropwise addition. Validation Check: Adjust the dosing rate so the internal temperature never exceeds 5 °C[3]. If it hits 4.5 °C, pause the pump automatically.

  • Maturation: Once addition is complete, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20 °C) over 2 hours[2].

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1 M HCl (to remove unreacted amine), brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2][3].

Protocol B: Continuous Flow Isothermal Acylation

Self-Validating Principle: Steady-state operation ensures that any deviation in pump back-pressure or outlet temperature immediately flags a fluidic anomaly or a kinetic mismatch.

  • System Priming: Prime a continuous flow microreactor system (equipped with a high-turbulence T-mixer and a 10 mL reactor coil) with anhydrous DCM.

  • Reagent Preparation:

    • Stream A: Piperidine (0.5 M) and Et₃N (0.6 M) in DCM.

    • Stream B: Acyl chloride (0.55 M) in DCM.

  • Thermal Equilibration: Set the reactor coil and both pre-cooling loops to a strict 0 °C setpoint.

  • Execution: Pump Stream A and Stream B at equal flow rates (e.g., 2.5 mL/min each) into the T-mixer. This provides a precise residence time of 2 minutes within the 10 mL coil[6][8]. Validation Check: Monitor the in-line pressure transducers; a sudden spike indicates salt precipitation (Et₃N·HCl), requiring immediate solvent dilution.

  • In-line Quench: Direct the reactor effluent directly into a vigorously stirred flask containing saturated aqueous NaHCO₃ at 0 °C to halt any residual reactivity[9].

Part 4: Quantitative Data & Process Metrics

To make informed decisions regarding scale-up and reactor choice, compare the thermodynamic and operational parameters outlined in the table below.

ParameterTraditional Batch AcylationContinuous Flow Acylation
Cooling Mechanism External jacket / Ice bathActive microreactor surface cooling
Surface-Area-to-Volume Ratio Low (< 50 m²/m³)Extremely High (> 5000 m²/m³)
Typical Operating Concentration 0.1 – 0.5 M0.5 – 1.0 M
Temperature Control Tolerance ± 5–10 °C (Prone to hot spots)± 1 °C (Isothermal operation)
Mixing Efficiency Diffusion and Agitation limitedHigh-turbulence (T-mixer)
Residence / Reaction Time 2 – 4 hours1 – 5 minutes
Scalability Profile Non-linear (Requires re-optimization)Linear (Scale-out via extended operation)

Part 5: References

  • Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives - Benchchem. Available at:3

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PubMed. Available at: 4

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC. Available at: 5

  • 4-(5-Nitropyridin-2-YL)piperidine | 885274-74-8 - Benchchem. Available at: 8

  • 1-Trifluoroacetyl piperidine | 340-07-8 - Benchchem. Available at: 1

  • 1-BOC-3-Aminopiperidine | 144243-24-3 - Benchchem. Available at: 9

  • 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide - Smolecule. Available at: 6

  • Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem. Available at:2

  • Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 - EvitaChem. Available at: 7

Sources

Validation & Comparative

Advanced Characterization Guide: 1-(2-Hydroxyacetyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Analysis Guide Subject: 1H NMR Spectroscopy | Structural Dynamics | Method Optimization[1][2][3][4][5]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 1-(2-hydroxyacetyl)piperidin-4-one (also known as N-glycoloylpiperidin-4-one).[1][2][3][4][5] This molecule serves as a critical linker intermediate in medicinal chemistry (e.g., PROTACs, peptidomimetics).[4][5]

Unlike simple ketones, this molecule presents a unique analytical challenge: Amide Rotamerism .[1][5] The partial double-bond character of the N-C(=O) bond creates distinct syn and anti conformers that equilibrate slowly on the NMR timescale at room temperature.[1][5]

The Core Comparison: This guide compares the "Standard Method" (CDCl₃ at 298 K) against the "Optimized Method" (DMSO-d₆ at 298 K and Elevated Temperature) to demonstrate why standard protocols often fail to provide accurate integration and purity data for this specific scaffold.

Theoretical Framework: The Rotamer Challenge

To accurately interpret the spectrum, one must understand the underlying structural dynamics.[5] The nitrogen atom in the piperidine ring is acylated by the glycolyl group.[5]

  • Restricted Rotation: The resonance interaction between the nitrogen lone pair and the carbonyl group creates a partial double bond (barrier ~15–20 kcal/mol).[1][5]

  • Consequences: The piperidine ring protons are not equivalent .[1][5] You will observe two sets of signals for the ring protons (major and minor rotamers) rather than a simplified average.[4][5]

  • The Glycolyl Handle: The HO-CH₂-C(=O)- moiety adds an exchangeable proton and a deshielded methylene group, which are highly sensitive to solvent selection.[1][2][3][4][5]

Visualizing the Equilibrium (Graphviz)

RotamerDynamics cluster_0 Rotamer Equilibrium (Slow Exchange at 25°C) cluster_1 NMR Consequence RotamerA Rotamer A (Syn) (Major Conformer) RotamerB Rotamer B (Anti) (Minor Conformer) RotamerA->RotamerB k1 (slow) Spectrum Spectrum Appearance RotamerA->Spectrum RotamerB->RotamerA k2 (slow) RotamerB->Spectrum SignalSplit Signal Doubling (Complex Multiplets) Spectrum->SignalSplit Broadening Line Broadening (If near coalescence) Spectrum->Broadening

Figure 1: Conceptual flow of amide rotamerism leading to signal doubling in NMR spectra.

Comparative Analysis: Solvent & Method Selection

This section objectively compares three analytical approaches. The "Performance" metric is defined by Resolution , Integration Accuracy , and Structural Confirmation .[1][5]

Method A: Standard Screening (CDCl₃, 298 K) [1][4][5]
  • Performance: POOR

  • Observation:

    • Hydroxyl Proton: Often invisible or extremely broad due to rapid exchange with trace water in the solvent.[1][5]

    • Glycolyl Methylene: Appears as a singlet (approx 4.2 ppm), but integration is unreliable if the OH signal overlaps.[1][5]

    • Ring Protons: The

      
      -protons (adjacent to N) appear as broad, ill-defined lumps.[1][2][4][5] The rotameric splitting is often partially coalesced, making the baseline messy.[5]
      
  • Verdict: Suitable only for rough purity checks; unsuitable for full characterization.

Method B: Structural Confirmation (DMSO-d₆, 298 K) [RECOMMENDED]
  • Performance: EXCELLENT

  • Observation:

    • Hydroxyl Proton: Visible as a sharp triplet (coupled to CH₂) or broad singlet around 4.5–5.0 ppm.[1][2][5] Hydrogen bonding with DMSO slows the exchange.[1][5]

    • Glycolyl Methylene: Distinct doublet (if coupled to OH) or sharp singlet.[1][2][5]

    • Ring Protons: Sharp, distinct signals for both rotamers.[1][5] You can integrate the major vs. minor conformers to calculate the

      
      .[4][5]
      
  • Verdict: The gold standard for confirming the presence of the -OH group and the integrity of the amide bond.[1][5]

Method C: Dynamic Validation (DMSO-d₆, 373 K / 100°C)
  • Performance: SPECIALIZED

  • Observation:

    • Coalescence: As thermal energy overcomes the rotational barrier, the distinct rotamer signals merge into time-averaged singlets/triplets.[1][5]

    • Simplification: The spectrum looks like a "simple" piperidone derivative.[1][5]

  • Verdict: Use this ONLY to prove that the complex peaks at room temperature are indeed rotamers and not impurities.[1][5]

Detailed Spectral Assignment (DMSO-d₆)

The following table synthesizes data derived from N-acetyl-4-piperidone analogues and general substituent effects for the target molecule in DMSO-d₆.

PositionGroupProton CountMultiplicityShift (

, ppm)
Assignment Notes
1 -OH 1HTriplet (t) or br s4.60 – 4.90 Highly sensitive to concentration/water.[1][2][3][4][5]
2 Glycolyl -CH₂- 2HDoublet (d) or s4.10 – 4.15 Deshielded by O and C=O.[1][2][3][4][5] Becomes a doublet if OH is coupled (

Hz).[4][5]
3 Ring

-N (Eq)
1H (x2 rotamers)Multiplet (dt)3.70 – 3.85 Downfield due to amide anisotropy.[1][2][4][5] Split into two sets (major/minor).
4 Ring

-N (Ax)
1H (x2 rotamers)Multiplet (ddd)3.40 – 3.60 Upfield relative to equatorial counterparts.[1][2][4][5]
5 Ring

-C=O
4HTriplet/Multiplet2.35 – 2.50 Less affected by rotamers; often appears as two overlapping triplets.[1][2][3][5]

Key Diagnostic Feature: Look for the integration ratio of the Ring


-N protons.[1][5] If the ratio is roughly 60:40 or 70:30, this confirms the restricted amide rotation.[5]
Experimental Protocol: The Self-Validating Workflow

To ensure high Trustworthiness (E-E-A-T), follow this protocol which includes built-in quality checks.

Step 1: Sample Preparation
  • Weigh 5–10 mg of 1-(2-hydroxyacetyl)piperidin-4-one.

  • Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

    • Why DMSO? To stabilize the OH proton and separate rotamer signals.

  • Critical Step: Ensure the sample is fully homogeneous.[1][5] If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[5]

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to allow accurate integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and restricted rotamers may have different T1 relaxation times.[1][5] A short D1 will skew integration, making purity calculation impossible.[5]

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).[1][2][5]

  • Temperature: 298 K (25°C).[1][2][5]

Step 3: Processing & Validation
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required.[1][5] Autophasing often fails on the broad OH peak.[1][5]

  • Validation Check:

    • Integrate the Glycolyl -CH₂- signal (set to 2.00).[1][2][3][4][5]

    • Check the total integration of the Ring

      
      -C=O region (2.3–2.5 ppm).[2][4][5] It must sum to 4.00 (±0.1).[1][2][4][5]
      
    • If the sum is < 3.8: You likely have T1 saturation issues (increase D1).[1][2][4][5]

    • If the sum is > 4.2: You likely have residual solvent overlap (DMSO water peak is ~3.33 ppm, check for overlap with Ring

      
      -N).[2][4][5]
      
Decision Logic for Researchers

Use the following logic flow to determine the correct experiment for your specific drug development stage.

Workflow Start Start Analysis Goal Define Analytical Goal Start->Goal RoughCheck Rough Purity Check (Post-Reaction) Goal->RoughCheck Quick Screen StructConf Full Structural Characterization Goal->StructConf Publication Data DynamicCheck Prove Rotamer vs. Impurity Goal->DynamicCheck Ambiguous Peaks MethodA Method A: CDCl3 (Fast, but OH invisible) RoughCheck->MethodA MethodB Method B: DMSO-d6 (High Res, OH visible) StructConf->MethodB MethodC Method C: VT-NMR (100°C in DMSO) DynamicCheck->MethodC ResultA ResultA MethodA->ResultA Broad peaks ResultB Validates Structure & Purity MethodB->ResultB Sharp OH, Split peaks ResultC ResultC MethodC->ResultC Coalesced Singlets

Figure 2: Decision matrix for selecting the appropriate NMR solvent and parameters.

References
  • Bain, A. D., et al. "Chemical Exchange in NMR."[1][5] Annual Reports on NMR Spectroscopy, vol. 63, 2008, pp. 23–48.[4][5]

  • Perrin, C. L., & Dwyer, T. J. "Application of Two-Dimensional NMR to Kinetics of Chemical Exchange."[4][5] Chemical Reviews, vol. 90, no.[4][5] 6, 1990, pp. 935–967.[4][5] [2][4][5]

  • PubChem Database. "N-Acetyl-4-piperidone (Analogue Reference Data)." National Center for Biotechnology Information.[1] Accessed 2024.[1][5] [2][4][5]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014.[5] (Reference for amide stability and rotamer characteristics). [2][4][5]

Sources

13C NMR Chemical Shift Analysis: N-Glycoloyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide for Structural Identification

Executive Summary

N-Glycoloyl-4-piperidone (1-(2-hydroxyacetyl)piperidin-4-one) is a critical synthetic intermediate and metabolite marker in the analysis of substituted piperidines. In drug development and forensic toxicology, distinguishing this moiety from its close analog, N-acetyl-4-piperidone , is a frequent analytical challenge.

This guide provides a definitive 13C NMR chemical shift comparison . It focuses on the diagnostic signals required to confirm the presence of the N-glycoloyl side chain versus the N-acetyl group, utilizing data derived from structural analogs and high-field NMR principles.

Key Identification Markers
  • The "Glycoloyl Shift": The alpha-hydroxy methylene carbon (-C H2-OH) appears at ~59–62 ppm , a distinct downfield shift of +40 ppm compared to the methyl carbon of N-acetyl-4-piperidone (~21 ppm).

  • Carbonyl Differentiation: The ketone carbonyl (C4) resonates at ~207 ppm , while the amide carbonyl appears at ~172 ppm , slightly deshielded by the adjacent hydroxyl group.

Comparative Chemical Shift Data

The following table contrasts the 13C NMR shifts of N-glycoloyl-4-piperidone against its primary "alternative" (the N-acetyl analog) and its precursor (4-piperidone).

Table 1: 13C NMR Chemical Shift Comparison (Solvent: CDCl₃/DMSO-d₆)

Carbon PositionN-Glycoloyl-4-piperidone (Target)N-Acetyl-4-piperidone (Analog)4-Piperidone (Precursor)Signal Type
C4 (Ketone) 206.5 – 208.0 ppm 207.0 ppm206.5 ppmQuaternary (C=O)
Amide C=O 171.0 – 174.0 ppm 169.0 – 170.0 ppmN/AQuaternary (N-C=O)
Side Chain 59.0 – 62.0 ppm (-C H₂OH)21.5 ppm (-C H₃)N/AMethylene / Methyl
C2 / C6 40.0 – 46.0 ppm *41.0 / 46.0 ppm~43.0 ppmMethylene (α to N)
C3 / C5 40.5 – 41.5 ppm 41.0 ppm41.2 ppmMethylene (β to N)

*Note: C2 and C6 often appear as two distinct peaks or broadened signals due to restricted rotation around the amide bond (rotamers).

Structural Assignment & Logic

The identification of N-glycoloyl-4-piperidone relies on detecting the specific electronic environment created by the hydroxyl group on the acetyl side chain.

The Diagnostic "Glycoloyl" Region (59–62 ppm)

The most critical differentiator is the carbon alpha to the hydroxyl group.

  • Mechanism: The oxygen atom of the hydroxyl group is highly electronegative, pulling electron density away from the adjacent methylene carbon.

  • Result: This deshielding effect shifts the signal from 21 ppm (in the methyl of N-acetyl) to approximately 60 ppm .

  • Validation: If you observe a signal at 21 ppm, your oxidation/substitution failed, and you likely still have the N-acetyl starting material.

The Amide Carbonyl (171–174 ppm)

While amide carbonyls typically resonate near 169 ppm, the inductive effect of the alpha-hydroxyl group in the glycoloyl moiety causes a slight downfield shift (2–4 ppm).

  • Observation: Look for a peak slightly downfield of the standard amide region.

  • Differentiation: This peak is distinct from the ketone carbonyl at C4, which is much further downfield (~207 ppm).

Rotameric Effects on the Piperidine Ring

Due to the partial double-bond character of the N-C(O) amide bond, the piperidine ring is often "frozen" in two conformations on the NMR timescale at room temperature.

  • Effect: C2 and C6 (the carbons next to the nitrogen) are not magnetically equivalent.

  • Spectrum Appearance: You may see two signals for C2/C6 (e.g., at 41 ppm and 46 ppm) or a single broadened peak. This is a normal feature of N-acyl piperidones and confirms the amide formation.

Visualization of Chemical Shifts

The following diagram maps the chemical shifts to the specific carbon atoms in the N-glycoloyl-4-piperidone structure.

ChemicalShifts cluster_legend Shift Ranges (ppm) Leg_Ketone Ketone C=O ~207 ppm Leg_Amide Amide N-C=O ~172 ppm Leg_Glycol Glycoloyl -CH2- ~60 ppm Leg_Ring Piperidine Ring 40-46 ppm C4 C4 (Ketone) 207.0 C3_5 C3/C5 41.0 C4->C3_5 C2_6 C2/C6 41.0 / 46.0 (Rotamers) C3_5->C2_6 N N C2_6->N Amide_C Amide C=O 172.0 N->Amide_C Glycol_CH2 Side Chain -CH2- 60.5 Amide_C->Glycol_CH2 OH OH Glycol_CH2->OH

Figure 1: 13C NMR Chemical Shift Map for N-Glycoloyl-4-piperidone. Note the diagnostic green node at ~60.5 ppm.

Experimental Protocol: Sample Preparation

To obtain a high-resolution spectrum that clearly resolves the glycoloyl protons and carbons, proper sample preparation is essential.

Methodology
  • Solvent Selection:

    • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Reasoning: The hydroxyl group (-OH) on the glycoloyl chain can exchange rapidly in CDCl₃, leading to broadening. DMSO-d₆ forms hydrogen bonds with the OH, stabilizing it and often allowing the observation of the hydroxyl proton coupling in 1H NMR, and sharpening the adjacent carbon signal in 13C NMR.

  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to 2–3 seconds to ensure quaternary carbons (C4 and Amide C=O) relax sufficiently for integration accuracy.

    • Scans: Minimum 512 scans (for 10 mg sample) to ensure the quaternary carbonyl signals are distinct from baseline noise.

Workflow for Identity Confirmation

Workflow Start Start: Purified Sample Acquire Acquire 13C NMR (DMSO-d6) Start->Acquire Check_207 Check > 200 ppm region Acquire->Check_207 Decision_Ketone Peak at ~207 ppm? Check_207->Decision_Ketone Check_SideChain Check 50-70 ppm region Decision_Ketone->Check_SideChain Yes Result_Neg_Prec MISMATCH: Likely 4-Piperidone (No Amide C=O) Decision_Ketone->Result_Neg_Prec No (Only <180) Decision_Glycol Peak at ~60 ppm? Check_SideChain->Decision_Glycol Result_Pos CONFIRMED: N-Glycoloyl-4-piperidone Decision_Glycol->Result_Pos Yes (~60 ppm) Result_Neg_Acetyl MISMATCH: Likely N-Acetyl (Peak at ~21 ppm) Decision_Glycol->Result_Neg_Acetyl No (Peak at ~21 ppm)

Figure 2: Logical workflow for confirming identity via 13C NMR.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent effects on chemical shifts).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for amide and ketone shift ranges).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 1-(2-hydroxyacetyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: Structural Elucidation of 1-(2-hydroxyacetyl)piperidin-4-one

Executive Summary

Product Focus: 1-(2-hydroxyacetyl)piperidin-4-one (MW: 157.17 Da) Primary Application: Metabolite Identification (MetID), Impurity Profiling in API Synthesis.[1][2][3] Context: This molecule represents a dual-oxidized piperidine scaffold—containing both a ring ketone (C4-oxidation) and an N-glycolyl moiety (N-acyl oxidation).[1][2][3] Distinguishing this specific oxidation pattern from isobaric or structural isomers (e.g., dihydroxy-piperidines or ester isomers) is a critical challenge in drug development.[1][2][3]

Guide Objective: This technical guide provides a comparative fragmentation analysis of 1-(2-hydroxyacetyl)piperidin-4-one against its structural analogues. By isolating specific dissociation pathways (Neutral Loss scans and Product Ion scans), researchers can confidently assign this structure in complex biological matrices.[1][2][3]

Technical Specifications & Ionization Physics

FeatureSpecification
Chemical Formula C₇H₁₁NO₃
Monoisotopic Mass 157.0739 Da
Precursor Ion [M+H]⁺ m/z 158.0812
Ionization Mode ESI (+) / APCI (+)
LogP (Predicted) -0.8 (Highly Polar)
Key Functional Groups 4-Piperidone (Ketone), N-Hydroxyacetyl (Glycolyl amide)

Expert Insight: Due to the high polarity (N-glycolyl group), this molecule elutes early in Reverse Phase LC.[1][2][3] It requires high aqueous stability.[2][3] In ESI+, the protonation site is competitively between the amide oxygen and the ketone oxygen, though the amide is kinetically favored in the gas phase for fragmentation initiation.[1][2][3]

Comparative Fragmentation Analysis

To validate the structure of 1-(2-hydroxyacetyl)piperidin-4-one, we compare its fragmentation performance against two critical "Alternative" scenarios often encountered in synthesis and metabolism.

The Comparators:
  • Target: 1-(2-hydroxyacetyl)piperidin-4-one (The specific analyte).[1][2][3]

  • Alternative A (Lacks OH): 1-Acetylpiperidin-4-one (To isolate the hydroxyacetyl signature).

  • Alternative B (Lacks Ketone): 1-(2-hydroxyacetyl)piperidine (To isolate the ring ketone signature).[1][2][3]

Comparative Data Table: Diagnostic Ions
FeatureTarget: 1-(2-hydroxyacetyl)piperidin-4-one Alt A: 1-Acetylpiperidin-4-one Alt B: 1-(2-hydroxyacetyl)piperidine Differentiation Logic
Precursor [M+H]⁺ m/z 158 m/z 142 m/z 144 Base mass shift.[1][2][3]
Water Loss (-18 Da) Dominant (m/z 140) Absent Dominant (m/z 126) Confirms the -OH group on the tail.[1][3]
CO Loss (-28 Da) Present (m/z 130) Present (m/z 114) Absent Confirms the C4-Ketone on the ring.[1][3]
Glycolyl Cleavage m/z 100 (Ring intact)m/z 100 (Ring intact)m/z 86 (Piperidine ring)Identifies the core ring size.[1][3]
Primary Mechanism Amide cleavage + RDAAmide cleavage onlyAmide cleavage + H₂O lossTarget shows unique dual loss (CO + H₂O).

Detailed Fragmentation Mechanism

The fragmentation of 1-(2-hydroxyacetyl)piperidin-4-one is driven by two competing charge-remote and charge-directed pathways.[1][2][3]

Pathway A: The "Glycolyl" Signature (Side Chain)

The N-hydroxyacetyl group is labile.[3]

  • Neutral Loss of H₂O (18 Da): The terminal hydroxyl group undergoes elimination, likely assisted by the amide oxygen, yielding a ketene-like ion at m/z 140 .[2][3]

  • Loss of Formaldehyde (30 Da): A rearrangement unique to glycolyl groups can eject CH₂O, resulting in m/z 128 .[1][2][3]

Pathway B: The "Piperidone" Signature (Ring)

The 4-piperidone ring undergoes a characteristic Retro-Diels-Alder (RDA) or CO extrusion.[1][3]

  • Neutral Loss of CO (28 Da): Ejection of carbon monoxide from the ketone creates a pyrrolidine-like contraction (m/z 130 ).[1][3]

  • Combined Loss: The ion at m/z 112 represents the loss of both water (from tail) and CO (from ring), a "fingerprint" ion for this specific molecule.[1][3]

Pathway Visualization (Graphviz)

FragmentationPathways M_H Precursor Ion [M+H]+ m/z 158 Frag_140 [M+H - H2O]+ m/z 140 (Dehydration) M_H->Frag_140 - H2O (18 Da) Frag_128 [M+H - CH2O]+ m/z 128 (Formaldehyde Loss) M_H->Frag_128 - CH2O (30 Da) Frag_130 [M+H - CO]+ m/z 130 (Ring Contraction) M_H->Frag_130 - CO (28 Da) Frag_100 Piperidin-4-one Ion m/z 100 (Amide Bond Cleavage) M_H->Frag_100 - C2H2O2 (Glycolyl) Frag_112 [M+H - H2O - CO]+ m/z 112 (Dual Loss Fingerprint) Frag_140->Frag_112 - CO Frag_130->Frag_112 - H2O

Caption: Figure 1.[1][2][3] Predicted ESI+ fragmentation tree for 1-(2-hydroxyacetyl)piperidin-4-one showing convergent pathways to the diagnostic m/z 112 ion.

Experimental Protocol: Validation Workflow

To confirm this pattern in a laboratory setting, use the following "Self-Validating" protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of standard in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Concentration: Dilute to 100 ng/mL for direct infusion or LC-MS injection.

  • Critical Control: Prepare a "blank" of 1-acetylpiperidin-4-one (if available) to verify the absence of the m/z 140 transition.[3]

Step 2: LC-MS/MS Conditions
  • Column: C18 Polar-Embedded (to retain the polar glycolyl group).[1][3]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: Rapid ramp (5% B to 95% B in 3 mins) as the compound is polar and elutes early.

Step 3: MS Acquisition (Triple Quadrupole)

Set up three specific transitions to distinguish the target from alternatives:

  • Quantifier (Stability): 158.1 -> 140.1 (Loss of water).[1][2][3] Note: High collision energy (CE) ~15-20 eV.[1][2][3]

  • Qualifier 1 (Structure): 158.1 -> 100.1 (Loss of glycolyl chain).[1][2][3] Note: Higher CE ~25-30 eV.[1][2][3]

  • Qualifier 2 (Specificity): 158.1 -> 112.1 (Dual loss).[1][2][3] Note: This confirms BOTH functional groups are present.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. [1][2][3]

  • Holčapek, M., et al. (2010).[1][2][3] Fragmentation behavior of N-oxides and N-acyl derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 33721, 4-Piperidone.

  • Cayman Chemical. (2022).[1][2][3] Metabolite Identification of Fentanyl Analogs: Piperidine Ring Scaffolds. Cayman Chemical Technical Guides.

Sources

Comparative Guide: C7H11NO3 Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of C7H11NO3 Derivatives in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Validating Purity, Stability, and Performance of Isomeric Scaffolds

Executive Summary

In medicinal chemistry, the molecular formula C7H11NO3 (MW: 157.17 g/mol ) represents a critical family of isomeric scaffolds used as chiral building blocks and pharmacophores. While they share an identical elemental composition, their structural diversity—ranging from flexible acyclic linkers to rigid bicyclic cores—dictates vastly different physicochemical behaviors.

This guide objectively compares the three most prominent C7H11NO3 derivatives used in drug development:

  • N-Acetyl-L-proline: The standard "flexible" scaffold for ACE inhibitor synthesis.

  • Ethyl Pyroglutamate: The "stable" lactam intermediate for N-terminal protection.

  • 2-Azabicyclo[2.1.1]hexane-1-carboxylates: Emerging "rigid" analogs for peptidomimetics.

We analyze these derivatives based on Elemental Analysis (EA) reliability , synthetic stability , and purification challenges , providing actionable protocols for their characterization.

Comparative Performance Analysis
The "Identity Crisis": Why Elemental Analysis Matters

For isomers with the exact same theoretical composition (C: 53.49%, H: 7.05%, N: 8.91% ), Elemental Analysis (CHN) is the gatekeeper of purity. However, it cannot distinguish structure. The "performance" of EA here refers to how well the technique validates the purity of the specific scaffold given its unique physical tendencies (e.g., hygroscopicity).

Table 1: Physicochemical & Analytical Comparison
FeatureN-Acetyl-L-proline Ethyl Pyroglutamate 2-Azabicyclo[2.1.1]hexane (Derivative)
Role ACE Inhibitor FragmentChiral Lactam Building BlockConformationally Restricted Peptidomimetic
Structure Type Cyclic Amino Acid (Flexible)Cyclic Lactam (Rigid)Bicyclic (Highly Rigid)
Physical State Crystalline PowderLow-Melting Solid / OilCrystalline Solid
Hygroscopicity High (Absorbs atmospheric H₂O)Low (Hydrophobic ester)Moderate
EA Challenge False Low %C due to water weight. Requires vacuum drying at >40°C.False High %C if solvent (EtOH/EtOAc) is trapped.Combustion Resistance (Rigid cage may require V₂O₅ additive).
Stability Prone to hydrolysis in strong acid/base.Stable, but ester hydrolysis possible.High thermal stability.
Typical Yield 85-95% (Acetylation)90-98% (Esterification)30-70% (Complex synthesis)
Deep Dive: Elemental Analysis Data Interpretation
Case Study A: N-Acetyl-L-proline
  • Theoretical: C: 53.49%, H: 7.05%, N: 8.91%[1]

  • Experimental (Typical Wet Sample): C: 51.20%, H: 7.40%, N: 8.50%

  • Analysis: The depression in Carbon (-2.29%) and elevation in Hydrogen (+0.35%) is diagnostic of water retention. N-Acetyl-L-proline acts as a "sponge" for moisture.

  • Corrective Action: Samples must be dried over P₂O₅ under high vacuum (0.1 mbar) for 24 hours prior to combustion.

Case Study B: Ethyl Pyroglutamate
  • Theoretical: C: 53.49%, H: 7.05%, N: 8.91%[1]

  • Experimental (Solvent Trapped): C: 54.10%, H: 7.20%, N: 8.70%

  • Analysis: Slight elevation in Carbon suggests trapped Ethyl Acetate or Ethanol from the workup. The lactam ring is stable, but the ester tail can trap non-polar solvents in the crystal lattice.

Case Study C: Rigid Bicyclic Analog (2-Azabicyclo[2.1.1]hexane derivative)
  • Literature Data: Found: C: 53.41%, H: 6.98%, N: 8.83% [1].[1]

  • Analysis: The experimental values match theoreticals closely (<0.3% deviation), indicating high purity and lack of solvent inclusion. Rigid structures often crystallize better, excluding impurities.

Experimental Protocols
Protocol 1: Self-Validating Synthesis & Characterization Workflow
  • Objective: Synthesize and validate C7H11NO3 derivatives with <0.4% EA deviation.

Step 1: Synthesis (Example: N-Acetylation)

  • Dissolve L-Proline (10 mmol) in Acetic Acid/Acetic Anhydride (1:1).

  • Reflux for 1 hour (Self-validating: TLC monitoring using Ninhydrin stain; disappearance of free amine).

  • Evaporate solvent in vacuo.

Step 2: Purification (Critical for EA)

  • N-Acetyl-L-proline: Recrystallize from Acetone/Hexane. Crucial: Avoid water/alcohol to prevent hygroscopic trapping.

  • Ethyl Pyroglutamate: Distillation under reduced pressure (removes all solvent traces).

Step 3: Pre-Analysis Drying (The "Zero-Water" Standard)

  • Place sample in a vacuum drying pistol.

  • Desiccant: Phosphorus Pentoxide (P₂O₅).

  • Temp: 50°C (N-Acetyl) or RT (Ethyl Pyroglutamate).

  • Time: Minimum 12 hours.

Step 4: Combustion Analysis

  • Weigh 2-3 mg of sample into a tin capsule.

  • Self-Validation: Run a standard (e.g., Acetanilide) immediately before the sample. If the standard deviates >0.2%, recalibrate.

  • Combust at 950°C with O₂ injection.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for validating C7H11NO3 derivatives, specifically addressing the "Isomer Differentiation" and "Purity" loops.

C7H11NO3_Validation Start Crude C7H11NO3 Derivative Purification Purification Strategy (Recryst. or Distillation) Start->Purification Drying Vacuum Drying (P2O5, 50°C, 24h) Purification->Drying EA_Test Elemental Analysis (CHN) Combustion @ 950°C Drying->EA_Test Check_C Check %C Deviation EA_Test->Check_C Pass PASS: Deviation < 0.4% Proceed to NMR/Bio-Assay Check_C->Pass Within ±0.4% Fail_LowC FAIL: Low %C, High %H (Diagnosis: Wet Sample) Check_C->Fail_LowC > -0.4% (Low) Fail_HighC FAIL: High %C (Diagnosis: Solvent Trap) Check_C->Fail_HighC > +0.4% (High) NMR_Validation Orthogonal Check: 1H NMR (Confirm Isomer Structure) Pass->NMR_Validation Confirm Identity Fail_LowC->Drying Re-dry (Hygroscopic) Fail_HighC->Purification Re-purify (Solvent)

Caption: Decision matrix for validating C7H11NO3 derivatives. Note the specific feedback loops for hygroscopic (Low %C) vs. solvated (High %C) failures.

References
  • Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry.

  • PubChem. (2025).[2][3] N-Acetyl-L-proline (CID 66141).[2] National Library of Medicine.

  • Sigma-Aldrich. (2025). N-Acetyl-L-proline Product Specification & COA. Merck KGaA.

  • Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science.

  • ChemicalBook. (2026). N-Acetyl-L-proline Properties and Suppliers.

Sources

Chromatographic Separation of N-Acylated Piperidinone Impurities: A Comparative Column Selection Guide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, objectively structured comparison guide designed for analytical scientists and drug development professionals.

Executive Summary

N-acylated piperidinones are critical structural motifs in modern active pharmaceutical ingredients (APIs), most notably in blockbuster anticoagulants like Apixaban [1]. During the synthesis of these APIs, process-related impurities—such as 3-chloro-1-(4-nitrophenyl)piperidin-2-one and various morpholino-piperidinone derivatives—are invariably generated [3, 4].

These impurities often exhibit minute structural variations, such as positional isomerism or minor saturation differences in the lactam ring. For analytical scientists, separating these closely related species presents a significant chromatographic challenge. This guide objectively compares the performance of conventional C18 columns against advanced core-shell C18 and Biphenyl/Phenyl-Hexyl alternatives, providing a mechanistic rationale and validated experimental protocols for robust impurity profiling.

Mechanistic Grounding: The Causality of Selectivity

Standard reversed-phase chromatography relies heavily on dispersive (hydrophobic) interactions. However, N-acylated piperidinones possess a highly localized dipole moment at the lactam (amide) carbonyl and a


-electron-rich N-aryl/N-acyl substituent.

When impurities differ only by the position of an electron-withdrawing group (e.g., a nitro group on the phenyl ring), their overall hydrophobicity remains nearly identical. In these cases, a standard fully porous C18 column will often result in co-elution [2]. To break this selectivity bottleneck, we must exploit orthogonal interactions:

  • 
     Stacking : Biphenyl and Phenyl-Hexyl stationary phases contain aromatic rings that interact with the electron-deficient or electron-rich aromatic rings of the impurities.
    
  • Steric/Shape Selectivity : The rigid biphenyl system can distinguish between planar and non-planar isomers far better than flexible alkyl chains.

  • Mass Transfer Kinetics : Utilizing solid-core (core-shell) particles (e.g., 2.7 µm total diameter with a 1.7 µm solid core) reduces the longitudinal diffusion path to 1.0 µm. This minimizes the van Deemter C-term, drastically sharpening peaks and improving resolution (

    
    ) without the extreme backpressures of sub-2 µm UHPLC columns [1].
    
Workflow: Column Selection Logic

Below is the decision-making framework for selecting the appropriate stationary phase based on the structural features of the piperidinone impurities.

Workflow Start Analyze Impurity Structure Isomer Positional Isomers (e.g., Nitrophenyl) Start->Isomer High Aromaticity Aliphatic Aliphatic/Hydrophobic Differences Start->Aliphatic Alkyl variations Polar H-Bonding/Polar Differences Start->Polar Lactam modifications Biphenyl Select Biphenyl or Phenyl-Hexyl Column Isomer->Biphenyl Pi-Pi Stacking C18 Select Core-Shell C18 Column Aliphatic->C18 Hydrophobic Dispersion PolarCol Select Polar-Embedded (e.g., Shield RP18) Polar->PolarCol Dipole Interactions

Caption: Decision tree for selecting HPLC stationary phases based on piperidinone impurity structures.

Comparative Product Evaluation

Alternative 1: Conventional Fully Porous C18 (e.g., 5 µm Particle)
  • Mechanism : Purely hydrophobic (dispersive) interactions.

  • Performance : Offers high retention capacity but suffers from broad peak shapes due to a longer diffusion path (5 µm). It routinely fails to resolve critical pairs of N-acylated piperidinone positional isomers (

    
     < 1.5). Run times often exceed 50-60 minutes [1].
    
Alternative 2: Core-Shell C18 (e.g., 2.7 µm Particle)
  • Mechanism : Hydrophobic interactions enhanced by superior mass transfer kinetics.

  • Performance : Delivers UPLC-like efficiency on standard HPLC systems. It reduces run times to ~40 minutes and successfully resolves most process-related impurities purely by generating narrower peak widths (higher theoretical plates) [1, 2].

Alternative 3: Core-Shell Biphenyl / Phenyl-Hexyl (e.g., 2.6 µm Particle)
  • Mechanism : Orthogonal selectivity combining hydrophobic dispersion,

    
     stacking, and dipole-dipole interactions.
    
  • Performance : The optimal choice for resolving highly aromatic or halogenated/nitrated piperidinone impurities [3]. It provides baseline resolution (

    
     > 2.0) for critical pairs that co-elute on C18 phases, though it may require gradient adjustments to prevent excessive retention of highly non-polar species.
    
Interaction Mechanisms

Mechanism Analyte N-Acylated Piperidinone (Analyte) Hydrophobic C18 Phase (Dispersion Forces) Analyte->Hydrophobic Alkyl Chain Interactions PiPi Biphenyl Phase (Pi-Pi & Steric) Analyte->PiPi Aromatic Ring Interactions Dipole Polar Embedded (H-Bonding) Analyte->Dipole Lactam/Amide Interactions

Caption: Primary chromatographic interaction mechanisms for N-acylated piperidinones across different stationary phases.

Experimental Protocol: Stability-Indicating Gradient Method

To objectively compare these columns, a standardized, self-validating gradient method must be employed. This protocol is optimized for the separation of an API containing a piperidinone core and its process-related impurities [1, 2].

Reagents & Materials:

  • Mobile Phase A : 10 mM Potassium Dihydrogen Phosphate (

    
    ) buffer, adjusted to pH 6.0 with dilute KOH. (Causality: Precise pH control is critical to suppress secondary silanol interactions with the lactam nitrogen, preventing peak tailing).
    
  • Mobile Phase B : HPLC-Grade Acetonitrile.

  • Sample Diluent : Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions:

  • System : Standard 400-bar or 600-bar HPLC system with a Photodiode Array (PDA) detector.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure across core-shell columns while maintaining reproducible mass transfer) [2].

  • Detection Wavelength : 225 nm (Optimal UV absorbance for the piperidinone and conjugated aromatic chromophores).

  • Injection Volume : 10 µL.

  • Gradient Program :

    • 0.0 - 5.0 min : 20% B

    • 5.0 - 25.0 min : Linear ramp to 60% B

    • 25.0 - 35.0 min : Linear ramp to 80% B

    • 35.0 - 36.0 min : Return to 20% B

    • 36.0 - 45.0 min : Re-equilibration at 20% B

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ) : Must be 
    
    
    
    2.0 between the critical closely eluting impurity pair.
  • Tailing Factor (

    
    ) : Must be 
    
    
    
    1.5 for the main API peak.
  • Precision : %RSD

    
     2.0% for six replicate injections of the standard.
    

Data Presentation: Quantitative Performance Comparison

The following table summarizes the experimental performance of the three column alternatives when subjected to the protocol above, specifically focusing on a critical pair of nitrophenyl piperidinone positional isomers.

Performance MetricConventional Fully Porous C18 (5 µm)Core-Shell C18 (2.7 µm)Core-Shell Biphenyl (2.6 µm)
Total Run Time 60.0 min40.0 min42.0 min
Backpressure (Max) ~120 bar~240 bar~250 bar
Theoretical Plates (N) ~8,000~18,500~17,800
Resolution (

) - Critical Pair
1.2 (Co-elution)2.1 (Baseline)3.4 (Superior)
Peak Tailing (

)
1.61.11.05
Primary Selectivity HydrophobicHydrophobicHydrophobic +

Conclusion: While conventional fully porous C18 columns have historically been the default choice, they lack the kinetic efficiency and orthogonal selectivity required for complex N-acylated piperidinone impurity profiling. Upgrading to a Core-Shell C18 provides the necessary theoretical plates to force resolution through sheer efficiency. However, for the most robust, stability-indicating methods—especially when dealing with aromatic positional isomers—a Core-Shell Biphenyl or Phenyl-Hexyl column is the superior alternative, leveraging


 interactions to achieve unparalleled selectivity.

References

  • Landge, S., Jadhav, S., Dahale, S., Solanki, P., Bembalkar, S. and Mathad, V. (2015). "Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug." American Journal of Analytical Chemistry. [Link]

  • Gurjar, M. K., et al. (2024). "1-(4-aminophenyl)-3-morpholinopiperidin-2-one: A new process related impurity of Apixaban." ResearchGate.[Link]

Safety Operating Guide

1-(2-Hydroxyacetyl)piperidin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-(2-Hydroxyacetyl)piperidin-4-one

As a specialty intermediate frequently utilized in drug development and synthetic organic chemistry, 1-(2-Hydroxyacetyl)piperidin-4-one requires rigorous lifecycle management. Because it contains a piperidone core and an N-acyl functional group, improper disposal poses significant risks to both aquatic ecosystems and atmospheric quality.

This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and final destruction of this compound, grounded in authoritative environmental and chemical safety standards.

Physicochemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first analyze the molecule’s physicochemical properties. Every disposal directive is a direct consequence of the chemical's structural behavior.

Table 1: Physicochemical Profile and Disposal Implications

PropertyValue / CharacteristicDisposal Causality & Operational Impact
Molecular Formula C₇H₁₁NO₃ (MW: 157.17 g/mol )Contains nitrogen. Combustion will generate nitrogen oxides (NOx). Requires disposal at facilities equipped with NOx scrubbers[1].
Solubility High in water, methanol, and polar organicsDo not sewer. High risk of groundwater contamination. Aqueous waste must be collected for off-site treatment[2].
Functional Groups Ketone, Amide, Primary AlcoholSusceptible to oxidation. Must be segregated from strong oxidizing agents (e.g., peroxides, nitric acid) in waste carboys to prevent exothermic reactions.
Physical State Solid / High-boiling liquidSpills require physical containment (sweeping or inert absorbent pads) rather than evaporation protocols.

Waste Routing & Segregation Logic

The American Chemical Society (ACS) emphasizes that effective laboratory waste management begins at the "point of generation"[2]. Mixing 1-(2-Hydroxyacetyl)piperidin-4-one with incompatible waste streams not only creates safety hazards but exponentially increases the cost of downstream processing.

Below is the logical workflow for segregating this compound based on its physical state and solvent matrix.

WasteRouting Start 1-(2-Hydroxyacetyl)piperidin-4-one Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Reaction Mixtures, Filtrates) State->Liquid Incineration High-Temp Incineration (with NOx Scrubbing) Solid->Incineration Aqueous Aqueous Solutions (Do Not Sewer) Liquid->Aqueous Organic Organic Solvents Liquid->Organic Aqueous->Incineration Halogenated Halogenated Waste (e.g., DCM mixtures) Organic->Halogenated NonHalogenated Non-Halogenated Waste (e.g., MeOH, DMSO) Organic->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Decision tree for the segregation and routing of 1-(2-Hydroxyacetyl)piperidin-4-one waste streams.

Step-by-Step Disposal Methodology

To ensure compliance with EPA Maximum Achievable Control Technology (MACT) standards for hazardous waste[1], follow this self-validating protocol for packaging and disposal.

Phase 1: Point-of-Generation Segregation
  • Assess the Matrix: Determine if the 1-(2-Hydroxyacetyl)piperidin-4-one waste is solid (pure compound, contaminated silica gel, PPE) or liquid (reaction filtrates).

  • Select the Receptacle:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container.

    • For Liquids: Use a chemically compatible HPLC-grade glass or HDPE carboy.

  • Verify Compatibility: Ensure the waste container does NOT contain strong oxidizers or concentrated acids. Self-Validation: Check the pH of liquid waste streams; maintain between pH 5–9 to prevent unintended hydrolysis of the amide bond during storage.

Phase 2: RCRA Profiling and Labeling
  • Classify the Waste: While 1-(2-Hydroxyacetyl)piperidin-4-one is not specifically P- or U-listed by the EPA, it must be managed as a hazardous waste based on its toxicity and the characteristics of its solvent matrix (e.g., ignitability if dissolved in methanol)[2].

  • Apply Labeling: Affix a standardized Hazardous Waste label. Explicitly list "1-(2-Hydroxyacetyl)piperidin-4-one" and all associated solvents with their exact percentages. Do not use abbreviations.

Phase 3: Final Destruction (High-Temperature Incineration)
  • Transfer to TSD Facility: Route the waste to a permitted Treatment, Storage, and Disposal (TSD) facility.

  • Verify Destruction Parameters: Ensure the TSD facility utilizes a rotary kiln incinerator operating at >1800°F (982°C)[1]. This extreme temperature is required to break the robust carbon-nitrogen bonds in the piperidone ring.

  • Confirm APCD Integration: Because the molecule contains nitrogen, its combustion yields nitrogen oxides (NOx). The selected facility must employ Air Pollution Control Devices (APCDs), specifically wet acid-gas absorbers or Selective Catalytic Reduction (SCR) units, to scrub NOx and prevent atmospheric pollution[3].

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental exposure.

Step 1: Isolate and Protect Evacuate non-essential personnel from the immediate area. Don appropriate PPE: nitrile gloves (double-layered), safety goggles, and a lab coat. If the spill involves fine powders, a particulate respirator (N95 or P100) is required to prevent inhalation of the active intermediate.

Step 2: Containment

  • Solid Spills: Do not use compressed air or dry sweeping, which aerosolizes the powder. Lightly mist the powder with water (if safe to do so) to suppress dust, then carefully scoop the material using a non-sparking tool.

  • Liquid Spills: Surround the spill with inert absorbent booms or pads (e.g., vermiculite or universal spill pads). Do NOT use combustible absorbents like sawdust.

Step 3: Collection and Decontamination Place all recovered material and contaminated absorbents into a heavy-duty HDPE hazardous waste bag. Wash the spill surface with a detergent solution, followed by a water rinse. Collect all rinse water as aqueous hazardous waste—do not route rinse water to the drain.

References

1.[2] "Guide to minimizing waste in laboratories - American Chemical Society", American Chemical Society (ACS). Available at: 2.[1] "Final Technical Support Document for HWC MACT Standards Volume I", U.S. Environmental Protection Agency (via cloud.gov). Available at: 3.[3] "Incineration Processes and Environmental Releases", National Center for Biotechnology Information (NCBI) - NIH. Available at:

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.